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  • Product: 3-Aminohept-6-enoic acid
  • CAS: 773119-98-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 3-Aminohept-6-enoic Acid: A Versatile Chiral β-Amino Acid Building Block

Abstract This technical guide provides an in-depth exploration of 3-aminohept-6-enoic acid, a non-canonical, chiral β-amino acid that is garnering significant attention in the fields of medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-aminohept-6-enoic acid, a non-canonical, chiral β-amino acid that is garnering significant attention in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive terminal alkene and a stereodefined amino group on a flexible seven-carbon backbone, makes it a highly valuable building block. We will delve into the stereoselective synthesis of this molecule, its detailed characterization, and its proven applications in the construction of advanced biomaterials and potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of drug discovery and biomaterial engineering, the quest for molecular diversity and enhanced functionality is perpetual. While α-amino acids are the fundamental components of natural proteins, their synthetic homologues, β-amino acids, offer a compelling expansion of chemical space.[1][2] The additional carbon in the backbone of β-amino acids confers several advantageous properties, including increased conformational flexibility and, critically, enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.[3][4] This intrinsic stability makes them highly attractive for developing long-acting therapeutics and robust biomaterials.[1][3]

Among the diverse array of synthetic β-amino acids, 3-aminohept-6-enoic acid stands out. Its defining feature is the terminal vinyl group, which serves as a versatile chemical handle for a wide range of transformations, including polymerization, cross-linking, and the attachment of fluorescent probes or drug molecules via click chemistry. The chiral center at the C3 position allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that interact specifically with biological targets.[5][] This guide will provide a comprehensive overview of the synthesis and application of this promising chiral building block.

Stereoselective Synthesis of 3-Aminohept-6-enoic Acid

The generation of enantiomerically pure 3-aminohept-6-enoic acid is paramount to its utility. Racemic mixtures can lead to non-specific biological activity and are generally undesirable for therapeutic applications. Several robust strategies have been developed for the asymmetric synthesis of chiral β-amino acids, which can be adapted for our target molecule.[7][8][9]

Strategy 1: Asymmetric Conjugate Addition

One of the most powerful and versatile methods for establishing the stereocenter at the C3 position is through the asymmetric conjugate addition (aza-Michael reaction) of a nitrogen nucleophile to an α,β-unsaturated ester.[10][11]

The causality behind this experimental choice is the high degree of stereocontrol that can be achieved using chiral auxiliaries or catalysts. For the synthesis of 3-aminohept-6-enoic acid, the precursor would be ethyl hept-2-en-6-ynoate. The reaction involves the addition of a chiral lithium amide, for example, lithium (R)-(+)-N-benzyl-α-methylbenzylamide, to the unsaturated ester. The chiral amine directs the facial selectivity of the addition, leading to a highly diastereoselective formation of the desired β-amino ester. Subsequent hydrogenolysis effectively removes the benzyl groups to yield the free amine.

Experimental Protocol: Asymmetric Conjugate Addition

Objective: To synthesize (R)-ethyl 3-aminohept-6-enoate with high diastereoselectivity.

Materials:

  • Ethyl hept-2-en-6-ynoate

  • (R)-(+)-N-benzyl-α-methylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Amide Formation: A solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert argon atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes to form the lithium amide. The persistence of a pale yellow color indicates complete formation.

  • Conjugate Addition: A solution of ethyl hept-2-en-6-ynoate (1.0 eq) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction is stirred for 4-6 hours at this temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected (R)-ethyl 3-(N,N-dibenzylamino)hept-6-enoate.

  • Debenzylation: The purified ester is dissolved in ethanol, and 10% Pd/C catalyst is added. The mixture is subjected to hydrogenolysis (H₂ balloon) at room temperature overnight. This step is critical for removing the benzyl protecting groups without reducing the terminal alkene.

  • Final Product Isolation: The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield (R)-ethyl 3-aminohept-6-enoate. The ester can then be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to afford the final product, (R)-3-aminohept-6-enoic acid.

Strategy 2: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative for obtaining chiral molecules.[5] Enzymatic kinetic resolution can be employed to separate a racemic mixture of 3-aminohept-6-enoic acid or its ester derivative.

This approach leverages the stereospecificity of enzymes, such as lipases (e.g., Candida antarctica lipase B, CAL-B), which will selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, in the presence of an acyl donor, a lipase can selectively acylate one enantiomer of a racemic amino ester. The resulting acylated and unreacted non-acylated esters can then be easily separated by chromatography.

// Nodes Racemic [label="Racemic (±)-3-Aminohept-6-enoic\nAcid Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Lipase)\n+ Acyl Donor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Ester [label="(R)-N-Acyl-3-Aminohept-6-enoic\nAcid Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Ester [label="(S)-3-Aminohept-6-enoic\nAcid Ester (Unreacted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Acid [label="(R)-3-Aminohept-6-enoic\nAcid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Acid [label="(S)-3-Aminohept-6-enoic\nAcid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemic -> Enzyme [label="Selective Acylation"]; Enzyme -> Separation [label="Mixture of Products"]; Separation -> R_Ester; Separation -> S_Ester; R_Ester -> R_Acid [label="Deprotection"]; S_Ester -> S_Acid [label="Hydrolysis"]; } }

Caption: Workflow for Enzymatic Kinetic Resolution.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 3-aminohept-6-enoic acid. The hydrochloride salt is often prepared for ease of handling and improved stability.[12][13]

PropertyDataSource
Molecular Formula C₇H₁₃NO₂[14]
Molecular Weight 143.18 g/mol [14]
Appearance Colorless solid[12]
Solubility Water, DMSO[12]
Storage Temperature 2-8°C[13]
¹H NMR (500 MHz, D₂O) Expected signals:
δ 5.8 (m, 1H, -CH=CH₂)
δ 5.1 (m, 2H, -CH=CH₂)
δ 3.5 (m, 1H, -CH(NH₂)-)
δ 2.4 (d, 2H, -CH₂-COOH)
δ 2.2 (q, 2H, -CH₂-CH=)
δ 1.7 (m, 2H, -CH₂-CH₂-CH=)

Note: Specific NMR shifts can vary based on the solvent and pH.

Applications as a Chiral Building Block

The true value of 3-aminohept-6-enoic acid lies in its application as a versatile building block for constructing complex and functional molecules.

β-Peptide Foldamers and Peptidomimetics

Incorporating β-amino acids into peptide sequences can induce stable secondary structures, such as helices and sheets, creating what are known as "foldamers".[15] These structures can mimic the architectures of natural proteins and peptides, allowing them to interfere with protein-protein interactions or act as receptor agonists/antagonists.[3] The flexible seven-carbon chain of 3-aminohept-6-enoic acid can influence the resulting helical pitch or sheet conformation. Furthermore, the terminal alkene provides a site for post-synthesis modification, enabling the attachment of payloads or labels without disrupting the peptide backbone's folding propensity. This has been shown to be a successful strategy for enhancing the selectivity and potency of antimicrobial peptides.[16]

Peptide Nucleic Acid (PNA) Analogs

Peptide Nucleic Acids (PNAs) are DNA/RNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain.[17] This modification grants PNAs exceptional binding affinity to complementary nucleic acid strands and high resistance to enzymatic degradation.[17] 3-Aminohept-6-enoic acid can be incorporated into the PNA backbone to introduce functionality.[18] The terminal alkene can be used to conjugate cell-penetrating peptides (CPPs) to enhance cellular uptake, or to attach intercalating dyes for diagnostic applications.[17][18]

// Nodes PNA [label="PNA Backbone", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcid [label="3-Aminohept-6-enoic Acid\n(Fmoc Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="SPPS Coupling\n(DIC/Oxyma)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FunctionalizedPNA [label="Functionalized PNA\n(with terminal alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ClickChem [label="Click Chemistry\n(e.g., Thiol-Ene)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Conjugate\n(PNA-CPP, PNA-Dye)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PNA -> Coupling; AminoAcid -> Coupling [label="Incorporate\nBuilding Block"]; Coupling -> FunctionalizedPNA; FunctionalizedPNA -> ClickChem [label="Post-Synthetic\nModification"]; ClickChem -> FinalProduct; } }

Caption: Incorporation into a Peptide Nucleic Acid (PNA).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate Fmoc-protected 3-aminohept-6-enoic acid into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(R)-3-aminohept-6-enoic acid)

  • Coupling reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Deprotection solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated peptide synthesizer (optional, can be done manually)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The terminal Fmoc group on the resin (or the growing peptide chain) is removed by treating with 20% piperidine in DMF for 5-10 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: A solution of the desired Fmoc-protected amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF is prepared and added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature. Microwave heating can be used to improve coupling efficiency for sterically hindered residues.[19]

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the desired sequence. Fmoc-(R)-3-aminohept-6-enoic acid is incorporated using the same protocol.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

3-Aminohept-6-enoic acid is a powerful and versatile chiral building block that offers significant advantages for the development of novel therapeutics and advanced materials. Its unique combination of a stereodefined β-amino acid backbone and a reactive terminal alkene provides a gateway to molecules with enhanced stability, controlled three-dimensional structure, and diverse functionality. The synthetic routes are well-established, and its utility in β-peptide and PNA synthesis has been demonstrated. Future research will likely focus on expanding its application in the development of targeted drug conjugates, novel polymer architectures, and functionalized biomaterials for tissue engineering and diagnostics. The continued exploration of this building block will undoubtedly push the boundaries of medicinal chemistry and materials science.

References

  • Davies, S. G., & Smith, A. D. (2001). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Chemical Society, Perkin Transactions 1, (24), 3045-3064.
  • d'Angelo, C., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832.
  • Wang, Z., et al. (2020).
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701.
  • Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • d'Angelo, C., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Lee, M. R., et al. (2019). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Infectious Diseases, 5(8), 1364-1373.
  • Burk, M. J., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-416.
  • Gellman, S. H. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Accounts of Chemical Research, 33(7), 477-485.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available from: [Link].

  • Azzarito, V., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10839-10872.
  • SQUARIX. (n.d.). (+/-)-3-Aminohept-6-enoic acid hydrochloride. SQUARIX. Available from: [Link].

  • SQUARIX. (n.d.). N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. SQUARIX. Available from: [Link].

  • Burk, M. J., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-416.
  • Ghosh, A., & Glorius, F. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
  • Ghosh, A., & Glorius, F. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
  • Zhang, R. K., et al. (2023).
  • Forró, E., & Fülöp, F. (2012). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 17(8), 9163-9175.
  • Liau, B. B., & Walsh, C. T. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Biochemistry, 58(11), 1435–1446.
  • Zhang, R. K., et al. (2023).
  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131.
  • Wang, H., et al. (2021). Photocatalytic synthesis of β-amino acid derivatives from alkenes with alkyl formates.
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Gkokas, S., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 123-135.
  • US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. PubChem. Available from: [Link].

  • PubChem. (n.d.). 3-Oxohept-6-enoic acid. PubChem. Available from: [Link].

  • Martinez, C., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(8), 669-682.
  • France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
  • Tedeschi, T., et al. (2016). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 4(11B), 963-967.
  • Organic Syntheses Procedure. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses. Available from: [Link].

  • Sahu, B., et al. (2018). Peptide Nucleic Acids Harness Dual Information Codes in a Single Molecule. Chemical Science, 9(19), 4423-4434.
  • CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Meng, Y., et al. (2019). Exploration of Using Antisense Peptide Nucleic Acid (PNA)-cell Penetrating Peptide (CPP) as a Novel Bactericide against Fire Blight Pathogen Erwinia amylovora. Frontiers in Microbiology, 10, 2465.
  • Sharma, N. K., et al. (2017). Peptide nucleic acids: Advanced tools for biomedical applications. Pharmacology & Therapeutics, 175, 1-20.
  • Amano Enzyme Inc. (n.d.). Uricase“Amano”3. Amano Enzyme. Available from: [Link].

  • Holtmann, D., & Toth, K. (2020). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.
  • ResearchGate. (n.d.). Separation by enzymatic resolution of three amino acid esters in buffered mobile phase. ResearchGate. Available from: [Link].

Sources

Exploratory

A Technical Guide to the Synthetic Pathways of 3-Aminohept-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Aminohept-6-enoic acid, a non-proteinogenic β-amino acid, presents a valuable scaffold in medicinal chemistry and drug development due to its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminohept-6-enoic acid, a non-proteinogenic β-amino acid, presents a valuable scaffold in medicinal chemistry and drug development due to its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA). The presence of a terminal alkene functionality offers a versatile handle for further chemical modifications, making it an attractive building block for the synthesis of complex molecules and peptidomimetics. This in-depth technical guide provides a comprehensive review of plausible and efficient synthetic pathways for 3-aminohept-6-enoic acid, with a strong emphasis on stereoselective methodologies. The discussed strategies include biocatalytic asymmetric synthesis, asymmetric Michael addition, and a classical approach via the Hofmann rearrangement. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.

Introduction: The Significance of 3-Aminohept-6-enoic Acid

Non-proteinogenic amino acids are of paramount importance in the design and discovery of novel therapeutic agents. Their unique structures, which deviate from the 20 common protein-building amino acids, allow for the creation of peptides and small molecules with enhanced metabolic stability, constrained conformations, and novel biological activities. 3-Aminohept-6-enoic acid belongs to the class of β-amino acids, which are known to form stable secondary structures in peptides and have found applications in the development of enzyme inhibitors, anticonvulsants, and other bioactive compounds. The terminal vinyl group in 3-aminohept-6-enoic acid further enhances its synthetic utility, enabling post-synthetic modifications through various olefin chemistries.

This guide delves into three distinct and robust synthetic strategies to access this valuable molecule, providing both racemic and enantiomerically enriched forms. The choice of a particular pathway will depend on the desired stereochemical purity, scalability, and available resources.

Pathway 1: Biocatalytic Asymmetric Synthesis via Transamination

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines and amino acids, ω-transaminases (ω-TAs) have emerged as powerful biocatalysts.[1][2] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, often with excellent enantioselectivity.[3] A plausible and highly efficient route to enantiomerically pure (S)- or (R)-3-aminohept-6-enoic acid involves the asymmetric transamination of a prochiral β-keto ester, followed by hydrolysis.

The key precursor for this pathway is ethyl 3-oxohept-6-enoate. This can be synthesized via a Claisen-type condensation of ethyl acetate and a suitable pentenoic acid derivative or by oxidation of the corresponding β-hydroxy ester.[4]

Workflow for Biocatalytic Synthesis

cluster_0 Synthesis of Precursor cluster_1 Enzymatic Transamination cluster_2 Hydrolysis Ethyl 4-pentenoate Ethyl 4-pentenoate Ethyl 3-oxohept-6-enoate Ethyl 3-oxohept-6-enoate Ethyl 4-pentenoate->Ethyl 3-oxohept-6-enoate LDA, Ethyl Acetate Ethyl (S)-3-aminohept-6-enoate Ethyl (S)-3-aminohept-6-enoate Ethyl 3-oxohept-6-enoate->Ethyl (S)-3-aminohept-6-enoate ω-Transaminase, Amine Donor, PLP (S)-3-Aminohept-6-enoic acid (S)-3-Aminohept-6-enoic acid Ethyl (S)-3-aminohept-6-enoate->(S)-3-Aminohept-6-enoic acid LiOH, H2O/THF

Caption: Biocatalytic synthesis of (S)-3-Aminohept-6-enoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxohept-6-enoate

This procedure is adapted from the general synthesis of β-keto esters.[4]

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Cool the LDA solution to -78 °C and add ethyl acetate (1.0 eq) dropwise.

  • After stirring for 30 minutes, add ethyl 4-pentenoate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-oxohept-6-enoate.

Step 2: Enzymatic Asymmetric Transamination

This protocol is a general procedure based on known transaminase reactions on β-keto esters.[5][6]

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add the β-keto ester, ethyl 3-oxohept-6-enoate (1.0 eq).

  • Add the amine donor (e.g., isopropylamine, L-alanine, or another suitable donor, in excess).

  • Add pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM).

  • Initiate the reaction by adding the ω-transaminase (either as a whole-cell catalyst or a purified enzyme).

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a quenching agent (e.g., acid or base, depending on the workup).

  • Extract the product, ethyl (S)- or (R)-3-aminohept-6-enoate, with an organic solvent like ethyl acetate.

  • Dry the organic phase and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester

This is a standard saponification procedure.[1][7][8][9][10]

  • Dissolve the crude ethyl 3-aminohept-6-enoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~7 with dilute HCl.

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Further acidify the aqueous layer to pH 2-3 with dilute HCl.

  • The product may precipitate or can be obtained by lyophilization of the aqueous solution. Alternatively, the product can be isolated using ion-exchange chromatography.

Data Summary
StepProductTypical YieldEnantiomeric Excess (e.e.)
1Ethyl 3-oxohept-6-enoate60-75%N/A
2Ethyl 3-aminohept-6-enoate70-95%>99%
33-Aminohept-6-enoic acid85-95%>99%

Pathway 2: Asymmetric Michael Addition of a Malonate to a Nitroalkene

Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives for a wide range of transformations.[11] The asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a well-established method for the construction of chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of amino acids and other bioactive molecules.[12][13] This pathway proposes the synthesis of 3-aminohept-6-enoic acid starting from 5-nitro-1-pentene and diethyl malonate.

Workflow for Asymmetric Michael Addition

cluster_0 Michael Addition cluster_1 Reduction and Cyclization cluster_2 Hydrolysis Diethyl malonate Diethyl malonate Diethyl 2-(1-nitrohex-5-en-2-yl)malonate Diethyl 2-(1-nitrohex-5-en-2-yl)malonate Diethyl malonate->Diethyl 2-(1-nitrohex-5-en-2-yl)malonate 5-Nitro-1-pentene, Organocatalyst 5-(But-3-en-1-yl)pyrrolidin-2-one 5-(But-3-en-1-yl)pyrrolidin-2-one Diethyl 2-(1-nitrohex-5-en-2-yl)malonate->5-(But-3-en-1-yl)pyrrolidin-2-one H2, Pd/C 3-Aminohept-6-enoic acid 3-Aminohept-6-enoic acid 5-(But-3-en-1-yl)pyrrolidin-2-one->3-Aminohept-6-enoic acid aq. HCl, Reflux

Caption: Synthesis of 3-Aminohept-6-enoic acid via Michael addition.

Experimental Protocols

Step 1: Asymmetric Michael Addition

This protocol is based on established organocatalytic Michael additions of malonates to nitroalkenes.[12][14]

  • To a solution of 5-nitro-1-pentene (1.0 eq) in an appropriate solvent (e.g., toluene or CH2Cl2), add the organocatalyst (e.g., a chiral thiourea or squaramide catalyst, 1-10 mol%).

  • Add diethyl malonate (1.2-2.0 eq).

  • Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.

Step 2: Reduction of the Nitro Group and Lactamization

This procedure involves the catalytic hydrogenation of the nitro group, which is expected to be followed by spontaneous cyclization to the lactam.[15][16][17][18][19]

  • Dissolve the Michael adduct in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude lactam.

Step 3: Hydrolysis of the Lactam

This is a standard acidic hydrolysis of a lactam.

  • To the crude lactam, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture at reflux for several hours until the lactam is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of 3-aminohept-6-enoic acid.

  • The free amino acid can be obtained by neutralization and purification via ion-exchange chromatography.

Data Summary
StepProductTypical YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1Diethyl 2-(1-nitrohex-5-en-2-yl)malonate80-95%>95:5>95%
25-(But-3-en-1-yl)pyrrolidin-2-one85-95%N/AMaintained from step 1
33-Aminohept-6-enoic acid80-90%N/AMaintained from step 1

Pathway 3: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[20][21][22][23][24] This pathway offers a non-asymmetric route to racemic 3-aminohept-6-enoic acid, which can be valuable for initial biological screening or as a starting material for chiral resolution. The synthesis would commence from a suitable seven-carbon diacid derivative.

Workflow for Hofmann Rearrangement

cluster_0 Amidation cluster_1 Hofmann Rearrangement Hept-1-ene-3,7-dicarboxylic acid Hept-1-ene-3,7-dicarboxylic acid Hept-1-ene-3,7-dicarboxylic acid monoamide Hept-1-ene-3,7-dicarboxylic acid monoamide Hept-1-ene-3,7-dicarboxylic acid->Hept-1-ene-3,7-dicarboxylic acid monoamide SOCl2, then NH3 3-Aminohept-6-enoic acid 3-Aminohept-6-enoic acid Hept-1-ene-3,7-dicarboxylic acid monoamide->3-Aminohept-6-enoic acid Br2, NaOH, H2O

Sources

Foundational

Biological Activity of Beta-Amino Acids with Terminal Alkenes

Executive Summary The incorporation of -amino acids into bioactive peptides represents a paradigm shift in peptidomimetic drug design.[1] While -peptides inherently offer resistance to proteolytic degradation, the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-amino acids into bioactive peptides represents a paradigm shift in peptidomimetic drug design.[1] While 

-peptides inherently offer resistance to proteolytic degradation, the specific inclusion of terminal alkenes on the side chains (e.g.,

-hallylglycine or

-allyl-

-serine) unlocks a dual-modality platform. First, these alkenes serve as hydrophobic handles that facilitate membrane insertion, critical for antimicrobial peptides (AMPs). Second, and more significantly, they act as latent handles for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled"

-peptides. These macrocyclic constraints force specific secondary structures (such as the 14-helix or 12-helix), dramatically enhancing binding affinity and cell permeability compared to their linear counterparts.

This guide details the synthesis, structural implications, and biological validation of these specialized residues.

Structural & Synthetic Foundations

The Beta-Amino Acid Advantage

Unlike natural


-amino acids, 

-amino acids possess an additional carbon atom in the backbone.[1][2][3] This homologation creates two substitution patterns:
  • 
    -amino acids:  Side chain on the carbon adjacent to nitrogen.
    
  • 
    -amino acids:  Side chain on the carbon adjacent to the carbonyl.
    

This backbone alteration renders the peptide bond nearly invisible to common proteases (trypsin, chymotrypsin, pepsin), solving the "half-life problem" of peptide therapeutics.

The Terminal Alkene as a Functional Handle

The terminal alkene is rarely the final pharmacophore itself; rather, it is a high-value synthetic intermediate.

  • Hydrophobic Interaction: In linear AMPs, the alkenyl chain functions similarly to leucine or valine but with distinct packing parameters in lipid bilayers.

  • Stapling Precursor: The primary utility is the formation of hydrocarbon staples via RCM. This locks the peptide into a bioactive helical conformation, overcoming the entropic penalty of binding.

Synthesis Workflow

The generation of these residues typically proceeds via Arndt-Eistert homologation of


-amino acids or direct Mannich-type reactions.

SynthesisWorkflow Start Alpha-Amino Acid (Fmoc-Allylglycine) Step1 Activation (Mixed Anhydride) Start->Step1 Step2 Arndt-Eistert Homologation (CH2N2 / Ag+) Step1->Step2 Product Beta-Amino Acid (Fmoc-Beta-Hallylglycine) Step2->Product Peptide Solid Phase Peptide Synthesis (SPPS) Product->Peptide Incorporation RCM Ring-Closing Metathesis (Grubbs Catalyst) Peptide->RCM i, i+3 Cyclization Final Stapled Bioactive Beta-Peptide RCM->Final

Figure 1: Synthetic pathway from alpha-amino acid precursors to stapled beta-peptides via homologation and RCM.

Experimental Protocols

Protocol: Synthesis of Stapled -Peptides via RCM

Objective: To synthesize a helix-stabilized


-peptide targeting protein-protein interactions (e.g., p53/MDM2 inhibition).

Materials:

  • Resin-bound peptide containing two Fmoc-

    
    -hallylglycine residues at positions 
    
    
    
    and
    
    
    .
  • Grubbs' First Generation Catalyst.[4]

  • Dichloromethane (DCM), anhydrous.

Methodology:

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes under argon.

  • Catalyst Solution: Dissolve Grubbs' catalyst (20 mol% relative to resin loading) in degassed anhydrous DCM (concentration ~5 mM).

  • Metathesis Reaction: Add the catalyst solution to the resin. Reflux at 40°C for 2 hours under inert atmosphere. Note: Microwave irradiation (50W, 50°C, 15 min) can accelerate this step.

  • Cycling: Drain and repeat the catalyst addition step to ensure completion (double coupling logic).

  • Quenching: Wash resin with DMSO (to remove Ru traces), then DCM, then MeOH.

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

Validation Point:

  • HPLC: Shift in retention time (stapled peptides are usually more hydrophobic).

  • Mass Spec: Mass reduction of 28 Da (loss of ethylene) confirms cyclization.

Protocol: Proteolytic Stability Assay

Objective: Confirm the resistance of the


-peptide compared to an 

-peptide control.
  • Substrate: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme: Add Pronase E (mixture of proteases) or Trypsin to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
    . Quench immediately with 1% TFA/Acetonitrile.
    
  • Analysis: Analyze via RP-HPLC. Calculate % remaining peptide based on peak area integration.

Biological Activity & Mechanisms[1][4][5][6][7][8][9]

Antimicrobial Activity (Membrane Disruption)

-peptides containing terminal alkenes (often as lipophilic side chains) mimic the amphipathic nature of Magainin.
  • Mechanism: The

    
    -peptide adopts a 14-helix structure upon membrane contact. The alkene side chains insert into the lipid bilayer, causing pore formation or "carpet mechanism" disruption.
    
  • Selectivity: Cationic residues (Lys/Arg) attract the peptide to negatively charged bacterial membranes, while the hydrophobic alkene residues drive insertion.

Inhibition of Protein-Protein Interactions (PPIs)

Intracellular PPIs are difficult targets for small molecules (surface area too large) and monoclonal antibodies (cannot cross cell membrane).

  • The Solution: Stapled

    
    -peptides.
    
  • Activity: The hydrocarbon staple (derived from the terminal alkenes) locks the peptide into a helix that mimics the native protein ligand.

  • Cell Permeability: The staple masks the polar peptide backbone and increases lipophilicity, allowing passive transport across the cell membrane.

Data Summary: Alpha vs. Beta Peptide Performance
Feature

-Peptide (Control)
Linear

-Peptide
Stapled

-Peptide (Alkene derived)
Proteolytic Half-life < 30 minutes> 24 hours> 48 hours
Secondary Structure Disordered in waterTransient HelixStable Helix (High CD Signal)
Cell Permeability LowLow/ModerateHigh
Mechanism Rapid degradationMembrane activeSpecific Target Binding + Membrane Active

Mechanism of Action Visualization

The following diagram illustrates how the terminal alkene handles are utilized to create a bioactive, stable molecule that evades proteolysis and permeates cells.

BiologicalMechanism cluster_activity Biological Outcome Linear Linear Beta-Peptide (Flexible, Alkene Handles) Stapled Stapled Beta-Peptide (Rigid 14-Helix) Linear->Stapled RCM (Chemical Stapling) Membrane Cell Membrane (Lipid Bilayer) Stapled->Membrane Enhanced Permeability (Hydrophobic Staple) Protease Protease Enzyme (Trypsin/Pronase) Protease->Linear Slow Degradation Protease->Stapled No Degradation (Steric Shielding) Target Intracellular Target (e.g., MDM2, Bcl-2) Membrane->Target Cytosolic Entry

Figure 2: Mechanism of action showing the transition from flexible precursor to stable, permeable pharmacophore.

Future Outlook & Challenges

The field is moving toward heterogeneous backbones (mixed


 peptides). The current challenge lies in the metabolic liability of the alkene itself; while the backbone is stable, the alkene can be oxidized by cytochrome P450 enzymes. Future iterations often involve reducing the alkene to an alkane (hydrogenation) post-stapling to maximize metabolic stability while retaining the structural constraint.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.

  • Wang, W., et al. (2022). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry.

  • Lee, M. R., et al. (2023). Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 3-Aminohept-6-enoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including enhanced sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including enhanced stability against proteolytic degradation, improved receptor affinity and selectivity, and the introduction of novel functionalities.[] 3-Aminohept-6-enoic acid, a β-amino acid with a terminal alkene functionality, represents a unique building block for introducing conformational constraints and a site for potential post-synthesis modifications. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-aminohept-6-enoic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties and Strategic Considerations

3-Aminohept-6-enoic acid presents two key structural features that require careful consideration during SPPS: the β-amino group and the terminal alkene.

  • The β-Amino Acid Backbone: Compared to α-amino acids, β-amino acids can exhibit different coupling kinetics, often requiring more potent activation reagents or longer reaction times to achieve complete incorporation.[2][3]

  • The Terminal Alkene: The terminal double bond is generally stable to the standard acidic and basic conditions employed in Fmoc-SPPS. However, its presence necessitates careful selection of reagents to avoid potential side reactions, particularly during the final cleavage and deprotection step where strong acids and scavengers are used.

An orthogonal protection strategy is paramount for the successful synthesis of complex peptides.[][4][5][6] In the context of incorporating 3-aminohept-6-enoic acid, the primary protecting groups are the Nα-Fmoc group, which is base-labile, and acid-labile side-chain protecting groups for other amino acids in the sequence.[]

Preparation of Fmoc-(+/-)-3-amino-hept-6-enoic acid

While Fmoc-(+/-)-3-amino-hept-6-enoic acid is commercially available, an understanding of its synthesis can be valuable for researchers. A plausible synthetic route starting from commercially available materials is outlined below. This protocol is provided for informational purposes and should be optimized for specific laboratory conditions.

Diagram of a Plausible Synthetic Route

G Heptenoic_acid Hept-6-enoic acid Bromination α-Bromination (e.g., NBS, PBr3) Heptenoic_acid->Bromination Bromo_acid 2-Bromohept-6-enoic acid Bromination->Bromo_acid Azide_displacement Azide Displacement (NaN3) Bromo_acid->Azide_displacement Azido_acid 2-Azidohept-6-enoic acid Azide_displacement->Azido_acid Reduction Reduction (e.g., H2, Pd/C) Azido_acid->Reduction Amino_acid 3-Aminohept-6-enoic acid Reduction->Amino_acid Fmoc_protection Fmoc Protection (Fmoc-OSu) Amino_acid->Fmoc_protection Final_product Fmoc-3-aminohept-6-enoic acid Fmoc_protection->Final_product

Caption: Plausible synthetic route for Fmoc-3-aminohept-6-enoic acid.

Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual incorporation of Fmoc-3-aminohept-6-enoic acid into a peptide sequence on a rink amide resin. The general principles are applicable to automated synthesizers with appropriate modifications.

Materials and Reagents:

ReagentRecommended Grade
Rink Amide Resin100-200 mesh
Fmoc-(+/-)-3-amino-hept-6-enoic acid>98% purity
Standard Fmoc-protected amino acids>98% purity
N,N'-Diisopropylcarbodiimide (DIC)Reagent Grade
1-Hydroxybenzotriazole (HOBt)Reagent Grade
HATU>98% purity
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
PiperidineReagent Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
WaterHPLC Grade
Step-by-Step SPPS Workflow

SPPS_Workflow start Start: Resin Swelling swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swelling->deprotection wash1 3. Washing (DMF, DCM) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage 6. Final Cleavage and Deprotection (TFA/TIS/H2O) repeat->cleavage No precipitation 7. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification analysis 9. Analysis (LC-MS, MS/MS) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling:

  • Place the desired amount of rink amide resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 20 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

3. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

4. Coupling of 3-Aminohept-6-enoic acid:

  • Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-3-aminohept-6-enoic acid and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
  • Alternatively, for potentially difficult couplings, use HATU (2.9 equivalents) and pre-activate with DIPEA (6 equivalents) for 2 minutes.[7][8][9]
  • Add the activated amino acid solution to the deprotected resin.
  • Add 6 equivalents of DIPEA to the reaction vessel.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Given that it is a β-amino acid, a longer coupling time is recommended.[2][3]
  • Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

5. Washing:

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). The use of TIS as a scavenger is crucial to prevent potential side reactions with the terminal alkene.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Challenges and Troubleshooting

  • Incomplete Coupling: Due to the β-nature of 3-aminohept-6-enoic acid, incomplete coupling can be a concern.

    • Solution: Employ a more potent coupling reagent like HATU.[7][8][9] Consider double coupling or increasing the reaction time. Monitoring with a Kaiser test is essential.

  • Side Reactions of the Alkene: While generally stable, the terminal alkene could potentially react under harsh cleavage conditions.

    • Solution: The use of scavengers like TIS in the cleavage cocktail is highly recommended to quench any reactive carbocations that could otherwise react with the double bond.

  • Racemization: Although less common with β-amino acids, racemization is a potential risk during activation.

    • Solution: The use of HOBt or HATU is known to suppress racemization.[8][10]

Analytical Characterization

The final purified peptide should be characterized to confirm its identity and purity.

Analytical TechniquePurpose
RP-HPLC To determine the purity of the final peptide.
LC-MS To confirm the molecular weight of the desired peptide.
MS/MS Sequencing To confirm the amino acid sequence, including the incorporation of 3-aminohept-6-enoic acid.

Conclusion

The incorporation of 3-aminohept-6-enoic acid into peptides via SPPS is a feasible and valuable strategy for creating novel peptide analogs. By understanding the unique chemical properties of this non-natural amino acid and employing optimized coupling and cleavage protocols, researchers can successfully synthesize peptides with enhanced structural and functional diversity. Careful monitoring of the coupling reaction and the use of appropriate scavengers during cleavage are critical for obtaining high-purity products.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Young, J. D., & Huang, A. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-191. [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Kiss, L., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31637. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • CORE. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Wang, P., & Chen, Y. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 47(5), 333-341. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Application

Using 3-Aminohept-6-enoic acid for peptide stapling via metathesis

Part 1: Executive Summary & Strategic Rationale 3-Aminohept-6-enoic acid ( -Ahx) is a specialized -amino acid building block used to construct hydrocarbon-stapled peptides. Unlike the canonical -disubstituted amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

3-Aminohept-6-enoic acid (


-Ahx)  is a specialized 

-amino acid building block used to construct hydrocarbon-stapled peptides. Unlike the canonical

-disubstituted amino acids (e.g.,

) used to stabilize

-helices,

-Ahx is primarily employed to stabilize

-peptide foldamers
(such as the 14-helix) or to introduce conformational constraints into mixed

-peptide chimeras.

Key Technical Advantages:

  • Foldamer Stabilization: Enables the formation of macrocyclic constraints in

    
    -peptides, promoting specific secondary structures (e.g., 14-helix) that are resistant to enzymatic degradation.
    
  • Proteolytic Resistance: The

    
    -backbone combined with the hydrocarbon staple renders these constructs virtually invisible to standard proteases.
    
  • Reduced Steric Clash: Unlike

    
    -methylated staple residues, the 
    
    
    
    -amino acid backbone retains a hydrogen on the nitrogen and lacks the quaternary center bulk, often resulting in higher coupling efficiencies during Solid Phase Peptide Synthesis (SPPS).

Part 2: Experimental Design & Topology

Before synthesis, the staple placement must be calculated based on the target secondary structure.

Stapling Architecture

For


-peptides (where the side chain is on C3), the 14-helix is the most common stable conformation, defined by H-bonds between amide 

and carbonyl

.
  • Helix Pitch: ~3 residues per turn.

  • Optimal Spacing:

    
     .
    
  • Result: Placing 3-Aminohept-6-enoic acid at positions

    
     and 
    
    
    
    places the alkene chains on the same face of the helix, allowing for efficient Ring-Closing Metathesis (RCM).
The Building Block
  • IUPAC: (3S)-3-Aminohept-6-enoic acid (assuming

    
    -enantiomer for standard 
    
    
    
    -peptide mimicry).
  • Side Chain: Butenyl group (

    
    ) at the 
    
    
    
    -position.
  • Metathesis Product: An

    
     staple yields a macrocycle containing a hydrocarbon bridge.
    

Part 3: Detailed Protocols

Protocol A: Solid-Phase Assembly (SPPS)

Objective: Incorporate Fmoc-3-aminohept-6-enoic acid without racemization or aggregation.

Materials:

  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) to prevent inter-chain aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM (30 min) followed by DMF (30 min).

  • Standard Deprotection: 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×).

  • Coupling of 3-Aminohept-6-enoic acid:

    • Stoichiometry: Use only 2.0 – 3.0 equivalents (relative to resin) due to the high cost/value of the unnatural amino acid.

    • Activation: Dissolve AA, HATU (2.0 eq), and HOAt (2.0 eq) in DMF. Add DIPEA (4.0 eq) immediately before adding to resin.

    • Reaction Time: 2 hours at Room Temperature (RT).

    • Note:

      
      -amino acids couple slower than unhindered 
      
      
      
      -AAs but faster than Aib or
      
      
      -methyl AAs.
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

  • Chain Elongation: Continue synthesis. For the AA immediately following the

    
    -residue, use double coupling (2 × 45 min) as the 
    
    
    
    -amine is slightly less nucleophilic.
Protocol B: Ring-Closing Metathesis (RCM)

Objective: Catalyze the formation of the olefin bridge using Grubbs Catalyst. Critical Control Point: Oxygen exclusion is vital for catalyst longevity.

Materials:

  • Catalyst: Grubbs Generation I (cheaper, works well for simple staples) or Grubbs Generation II (preferred for sterically demanding or

    
    -peptide staples).
    
  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous, degassed).

Step-by-Step Procedure:

  • Preparation:

    • Wash the full-length, protected resin-bound peptide with DCM (3×) and then anhydrous DCE (3×).

    • Dry resin under

      
       flow for 5 minutes.
      
  • Catalyst Solution:

    • Dissolve Grubbs II catalyst (10 mM, ~20 mol% relative to peptide) in degassed DCE.

    • Tip: Bubbling

      
       through the DCE for 15 mins prior to dissolution is recommended.
      
  • Reaction:

    • Add catalyst solution to the resin.[1][2][3]

    • Agitate (rocking or vortexing) for 2 hours at RT or 40°C (if aggregation is suspected).

    • Visual Check: The solution should remain dark brown/purple. If it turns green/yellow rapidly, the catalyst has decomposed (likely

      
       contamination).
      
  • Iteration:

    • Drain solvent.[4]

    • Repeat the catalyst addition step once more to ensure >95% conversion.

  • Washing:

    • Wash with DCE (3×), DCM (3×), and DMF (3×).

    • DMSO Wash (Optional but recommended): Wash with DMSO or 0.5 M thiourea in DMF to sequester residual Ruthenium, which can adhere to the resin.

Protocol C: Cleavage and Analysis
  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Agitate for 2–3 hours.

  • Precipitation: Cold diethyl ether.

  • Analysis:

    • LC-MS: Look for the mass shift of -28 Da (loss of ethylene,

      
      ) compared to the linear precursor.
      
    • Note: If you see a mass shift of +16 or +32, oxidation has occurred (likely Methionine or Tryptophan, if present).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for integrating 3-Aminohept-6-enoic acid into a stapled peptide campaign.

StaplingWorkflow Design Design Phase (Target: 14-Helix Beta-Peptide) Selection Select Staple Positions (i, i+3 Spacing) Design->Selection SPPS SPPS Assembly (Fmoc-3-Aminohept-6-enoic acid) Selection->SPPS Coupling (HATU/HOAt) Check1 QC: Linear Precursor (Mini-cleavage LCMS) SPPS->Check1 RCM Ring-Closing Metathesis (Grubbs II, DCE, 2x 2hr) Check1->RCM Mass Correct Fail Troubleshoot: Aggregation or Catalyst Death Check1->Fail Incomplete Coupling Check2 Mass Check (Target Mass = Linear - 28 Da) RCM->Check2 Check2->RCM Conversion <50% (Add fresh catalyst) Cleavage Final Cleavage & Purification Check2->Cleavage Conversion >90% Check2->Fail No Conversion

Figure 1: Decision tree for the synthesis and validation of


-peptide staples.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete RCM Catalyst poisoning by

.
Degas solvents thoroughly; perform reaction in a glovebox or under strict

balloon pressure.
Incomplete RCM Steric hindrance / Aggregation.Use "Magic Mixture" (DCE/LiCl/DMF) or heat to 50°C (microwave assisted RCM).
Low Coupling Yield Low nucleophilicity of

-amine.
Use HATU/HOAt; Double couple the subsequent amino acid; Monitor via Chloranil test (Kaiser test is often false-negative for secondary amines, though

-amines are primary, they can be elusive).
Ruthenium Contamination Catalyst sticking to resin.Wash resin with 5% thiourea or DMSO post-metathesis before TFA cleavage.

References

  • Seebach, D., et al. (2009).Synthesis of Stapled

    
    -Peptides through Ring-Closing Metathesis. This paper establishes the foundational protocol for using olefin-bearing 
    
    
    
    -amino acids to stabilize the 14-helix.
  • Kim, Y.W., et al. (2011).Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis.[4] While focused on 
    
    
    
    -peptides, this Nature Protocol provides the gold standard for the manual and automated RCM setup, solvent handling, and Grubbs catalyst usage applicable here.
  • Biotage Application Note.Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Provides critical data on temperature effects and inert atmosphere requirements for RCM efficiency.

  • Squarix GmbH. Product Data: N-Fmoc-(+/-)-3-amino-hept-6-enoic acid.[5] Commercial source and structural verification of the specific building block.

Sources

Method

Application Notes &amp; Protocols: Ring-Closing Metathesis of 3-Aminohept-6-enoic Acid Derivatives

Abstract & Introduction Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic chemistry, enabling the efficient construction of cyclic structures that are prevalent in pharmaceuticals and natural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic chemistry, enabling the efficient construction of cyclic structures that are prevalent in pharmaceuticals and natural products.[1][2] Its power lies in the catalytic formation of a new carbon-carbon double bond within a single molecule, driven by the release of a volatile byproduct like ethylene. This application note provides a comprehensive guide for researchers on the strategic application of RCM to synthesize a seven-membered unsaturated lactam, a valuable heterocyclic scaffold, starting from 3-aminohept-6-enoic acid.

A critical prerequisite for RCM is the presence of two alkene moieties within the same molecule. The nominated starting material, 3-aminohept-6-enoic acid, contains only one alkene. Therefore, this guide presents a holistic workflow, beginning with the necessary derivatization of the substrate to form a suitable diene precursor. We will delve into the mechanistic rationale behind catalyst selection, protocol optimization, and robust purification strategies essential for achieving high-purity products in drug discovery and development settings.

Scientific Principles & Mechanistic Insights

The RCM Catalytic Cycle

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-alkylidene catalyst.[2] The catalytic cycle for RCM is initiated by the reaction of the catalyst with one of the terminal alkenes of the diene substrate. This forms a new metal-alkylidene and releases a phosphine ligand (in the case of Grubbs catalysts), which then engages in an intramolecular reaction with the second alkene to form a metallacyclobutane intermediate. A retro-[2+2] cycloaddition extrudes the cyclic product and regenerates a metal-alkylidene (specifically [Ru]=CH₂), which propagates the catalytic cycle. The formation of volatile ethylene gas entropically drives the reaction towards the cyclic product.[2]

Challenges with Amine-Containing Substrates

The direct application of RCM to substrates containing free amines presents a significant challenge. The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient ruthenium center of the catalyst.[3] This coordination can lead to the formation of stable, inactive catalyst species or even promote catalyst decomposition, thereby inhibiting or completely shutting down the metathesis reaction.[4][5]

Several studies have documented this inhibitory effect and explored strategies to mitigate it.[3][6] The most reliable approach is to decrease the nucleophilicity of the nitrogen atom by converting the amine into a less basic functional group, such as an amide or a carbamate.[7][8] This "protecting group" strategy is fundamental to the successful RCM of amino acid derivatives and is incorporated into the protocol herein.

Catalyst Selection: The Advantage of Second-Generation Catalysts

The choice of catalyst is paramount for success. While first-generation Grubbs catalysts (G-I) are effective for many applications, second-generation catalysts, such as the Grubbs second-generation catalyst (G-II) and the Hoveyda-Grubbs second-generation catalyst (HG-II), offer superior performance for challenging substrates.

  • Grubbs II (G-II): Features an N-heterocyclic carbene (NHC) ligand instead of one of the phosphine ligands. This modification makes the catalyst more thermally stable and significantly more active, allowing for lower catalyst loadings and successful cyclization of more sterically hindered or electronically deactivated olefins.

  • Hoveyda-Grubbs II (HG-II): Incorporates a chelating isopropoxystyrene ligand, which imparts even greater stability and allows for easier removal of ruthenium byproducts after the reaction.[9]

For substrates containing potentially coordinating groups like amides and esters, second-generation catalysts are the preferred choice due to their enhanced functional group tolerance and high activity.[2][9]

Reaction Pathway and Experimental Workflow

The overall strategy involves a two-stage process: first, the synthesis of a suitable diene precursor from 3-aminohept-6-enoic acid, and second, the RCM reaction to form the target lactam. Protection of the carboxylic acid as a methyl ester is also recommended to prevent potential side reactions.

G cluster_0 Stage 1: Diene Precursor Synthesis cluster_1 Stage 2: Ring-Closing Metathesis A 3-Aminohept-6-enoic acid B MeOH, SOCl₂ A->B Esterification C Methyl 3-aminohept-6-enoate B->C D Acryloyl Chloride, Et₃N C->D Acylation E Diene Precursor: Methyl N-acryloyl-3-aminohept-6-enoate D->E F Grubbs II or Hoveyda-Grubbs II Catalyst E->F RCM in dilute CH₂Cl₂ G 7-Membered Lactam Product F->G H Ethylene (g) F->H

Caption: Overall reaction pathway from starting material to final cyclic product.

The experimental workflow follows a logical progression from synthesis to purification and analysis.

G Start Start Prep Diene Precursor Synthesis & Purification Start->Prep RCM RCM Reaction Setup (Inert Atmosphere, High Dilution) Prep->RCM Monitor Reaction Monitoring (TLC / GC-MS) RCM->Monitor Quench Reaction Quenching (e.g., Ethyl Vinyl Ether) Monitor->Quench Workup Work-up & Ru Removal (Filtration, Extraction) Quench->Workup Purify Column Chromatography Workup->Purify Analyze Product Characterization (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the RCM protocol.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ruthenium catalysts and chlorinated solvents should be handled with care.

Protocol 1: Synthesis of Diene Precursor

A. Methyl Esterification of 3-Aminohept-6-enoic acid

  • Suspend 3-aminohept-6-enoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction for the disappearance of starting material by TLC.

  • Remove the solvent under reduced pressure. Re-dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminohept-6-enoate, which can often be used without further purification.

B. N-Acylation to form the Diene

  • Dissolve methyl 3-aminohept-6-enoate (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of acryloyl chloride (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure diene precursor.

Protocol 2: Ring-Closing Metathesis (RCM)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified diene precursor in anhydrous, degassed dichloromethane (CH₂Cl₂) to a final concentration of 0.005 M . High dilution is critical to favor the intramolecular RCM pathway over intermolecular polymerization.[8]

  • Inert Atmosphere: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation Catalyst (HG-II) (2-5 mol%) to the flask as a solid or as a solution in a small amount of degassed CH₂Cl₂. The solution will typically change color.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and stir.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

Protocol 3: Work-up and Purification

The complete removal of ruthenium byproducts is crucial, especially for compounds intended for biological screening.[10]

  • Initial Removal: Concentrate the reaction mixture under reduced pressure.

  • Oxidative Treatment: A highly effective method involves oxidation of the ruthenium species.[11] Dissolve the crude residue in a 1:1 mixture of acetonitrile and methanol. Add lead tetraacetate (Pb(OAc)₄) (approx. 1.5 equivalents relative to the catalyst used) and stir overnight at room temperature.[11][12]

  • Filtration: Filter the mixture through a pad of Celite® or silica gel, washing thoroughly with ethyl acetate. This step removes the majority of the colored ruthenium salts.[11]

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel to yield the pure seven-membered lactam.

Data Summary and Troubleshooting

Table 1: Key RCM Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Substrate Conc. 0.001 - 0.01 MMinimizes intermolecular side reactions (dimerization/oligomerization).[8]
Catalyst Hoveyda-Grubbs IIHigh activity, stability, and easier purification.[9]
Catalyst Loading 2 - 5 mol%Balances reaction rate with cost and purification burden.
Solvent Dichloromethane (CH₂Cl₂)Good solvent for substrate and catalyst; allows for reflux at a moderate temperature.
Temperature 40 °C (Reflux)Provides sufficient energy for catalysis without promoting rapid catalyst decomposition.
Atmosphere Inert (Argon or N₂)Protects the catalyst from deactivation by oxygen.
Typical Yield 65 - 85%Yields are substrate-dependent but generally good under optimized conditions.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Inactive catalyst (degraded by air/moisture).- Impure substrate.- Insufficient temperature.- Use fresh, high-purity catalyst and anhydrous, degassed solvent.- Ensure diene precursor is fully purified.- Ensure reaction is at a gentle reflux. Add catalyst in portions.
Formation of Dimer/Polymer - Reaction concentration is too high.- Decrease the concentration to ≤ 0.005 M. Consider using a syringe pump for slow addition of the substrate to the catalyst solution.
Product Isomerization - Formation of ruthenium-hydride species.- Prolonged reaction time at high temp.- Add additives like 1,4-benzoquinone to suppress isomerization.[13]- Stop the reaction as soon as the starting material is consumed.
Difficulty Removing Ru Color - Inefficient work-up procedure.- Use the lead tetraacetate work-up protocol.[11] Alternatively, stir the crude product with activated carbon and silica gel before chromatography.[10][14]

Conclusion

The ring-closing metathesis of a suitably derivatized 3-aminohept-6-enoic acid is a robust and efficient method for synthesizing a seven-membered unsaturated lactam. Success hinges on a logical, multi-step approach: protection of the reactive amine, formation of a diene precursor, and execution of the RCM reaction under optimized conditions of high dilution and an inert atmosphere using a second-generation catalyst. Adherence to the detailed protocols for reaction execution and, critically, for the removal of ruthenium residues will enable researchers to reliably produce high-purity cyclic scaffolds for applications in medicinal chemistry and drug development.

References

  • Cho, J. H., & Kim, B. M. (2003).
  • Chemical Communications (RSC Publishing). (n.d.). A convenient approach to acyclic unsaturated amino acids via ring-closing metathesis. Retrieved from [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. (n.d.). Universiteit van Amsterdam. Retrieved from [Link]

  • Longdom Publishing. (2013, January 18). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link]

  • Thompson, S., et al. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Retrieved from [Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. (2020, August 5). MDPI. Retrieved from [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • Paquette, L. A., et al. (2000, April 4). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. Retrieved from [Link]

  • Fogg, D. E., et al. (2020, September 8). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions.
  • ResearchGate. (n.d.). Olefin Metathesis of Amine‐Containing Systems: Beyond the Current Consensus. Retrieved from [Link]

  • Hong, S. H., et al. (2010, February 8). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

Sources

Application

Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of 3-Aminohept-6-enoic Acid

Introduction: The Need for Speed and Precision in Unnatural Amino Acid Synthesis Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, enabling the creation of peptidomimetics with enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Speed and Precision in Unnatural Amino Acid Synthesis

Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, bioavailability, and novel biological activities.[1][2] The molecule 3-aminohept-6-enoic acid, an olefinic β-amino acid, represents a versatile scaffold for introducing conformational constraints and functional groups into peptide structures.[3][4] However, traditional synthetic routes to such molecules can be time-consuming and often result in low yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of microwave energy to rapidly and uniformly heat reaction mixtures.[5][6] This leads to dramatic reductions in reaction times, often from hours to mere minutes, and can significantly improve product yields by minimizing the formation of side products.[7][8] This application note provides a detailed protocol for the synthesis of 3-aminohept-6-enoic acid via a microwave-assisted aza-Michael addition, a robust and efficient method for carbon-nitrogen bond formation.[9][10]

Part 1: The Scientific Rationale—Why Microwave-Assisted Aza-Michael Addition?

The chosen synthetic strategy is the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, a reaction known as the aza-Michael addition.[11][12] This method is highly effective for forming the β-amino acid backbone.

The Causality Behind Microwave Enhancement: Microwave heating accelerates reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents in this synthesis, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat. Any ions present in the mixture will also migrate rapidly, creating further thermal energy. This process ensures instantaneous and homogeneous heating throughout the reaction vessel, a stark contrast to the slow, surface-level heating of a conventional oil bath.[5] The result is a dramatic increase in reaction kinetics, allowing equilibrium to be reached in a fraction of the time and often under milder temperature conditions than conventional methods.[6][13]

Proposed Reaction Mechanism: The synthesis proceeds via the addition of ammonia to ethyl hepta-2,6-dienoate. The reaction can be performed solvent-free or in a polar solvent like water or ethanol to enhance microwave absorption and facilitate the reaction.[11][14] The mechanism involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by protonation to yield the final product.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ester Hydrolysis reactant1 Ethyl hepta-2,6-dienoate intermediate Enolate Intermediate reactant1->intermediate + NH₃ reactant2 Ammonia (NH₃) product Ethyl 3-aminohept-6-enoate final_product 3-Aminohept-6-enoic acid product->final_product H₃O⁺, Δ intermediate->product Protonation

Caption: Proposed mechanism for the synthesis of 3-Aminohept-6-enoic acid.

Part 2: Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • Reagents:

    • Ethyl hepta-2,6-dienoate (or similar α,β-unsaturated ester)

    • Ammonium hydroxide (28-30% solution in water)

    • Diethyl ether

    • Magnesium sulfate (anhydrous)

    • Hydrochloric acid (1M solution)

    • Sodium hydroxide (1M solution)

    • Silica gel for column chromatography

  • Equipment:

    • Microwave synthesizer (e.g., Biotage Initiator+, CEM Discover)

    • 10 mL microwave reaction vials with caps

    • Magnetic stir bars

    • Rotary evaporator

    • Standard glassware for extraction and purification

    • NMR spectrometer and Mass spectrometer for analysis

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl hepta-2,6-dienoate (1.0 mmol, 1 eq).

    • Add ammonium hydroxide solution (5.0 mL). The use of water as a solvent is not only environmentally friendly but also highly efficient for microwave absorption.[14]

    • Scientist's Note: A large excess of the ammonia source is used to drive the reaction equilibrium towards the product. The aqueous solution ensures efficient and rapid heating under microwave irradiation.

  • Microwave Irradiation:

    • Seal the vial securely with a cap. Caution: Proper sealing is critical to safely contain pressure generated at elevated temperatures.

    • Place the vial inside the microwave cavity.

    • Set the following reaction parameters:

      • Temperature: 100 °C (Use a fixed temperature setting for reproducibility)

      • Time: 15 minutes

      • Power: Dynamic (The instrument will automatically adjust power to maintain the target temperature)

      • Stirring: High

    • Scientist's Note: A 15-minute reaction time is a starting point. Microwave-assisted reactions are often complete within 5-30 minutes.[11] The high temperature accelerates the nucleophilic addition significantly compared to room temperature conditions.[15]

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove any unreacted starting ester.

    • The desired amino ester product will remain in the aqueous layer as the ammonium salt.

  • Hydrolysis to the Final Amino Acid:

    • To the aqueous layer, add 1M HCl until the pH is ~1 to protonate the amine.

    • To hydrolyze the ester, add an equal volume of 6M HCl and heat the mixture at reflux for 4-6 hours (this step can also potentially be accelerated with microwave heating, e.g., 120 °C for 30 min).

    • After cooling, neutralize the solution carefully with 1M NaOH to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification and Characterization:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • If necessary, purify the product further by recrystallization or silica gel column chromatography.

    • Dry the final product, 3-aminohept-6-enoic acid, under vacuum.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Experimental Workflow and Data Management

A streamlined workflow is essential for efficiency and reproducibility.

Caption: Standard workflow for microwave-assisted amino acid synthesis.

Data Summary and Troubleshooting

The following table summarizes typical experimental parameters and provides solutions to common challenges.

ParameterSettingRationale & Troubleshooting
Temperature 100-120 °CBalances reaction rate with potential side reactions. Low Yield? Increase temperature in 10 °C increments. Degradation? Lower temperature.
Time 10-20 minSufficient for most aza-Michael additions.[11] Incomplete Reaction? Increase time in 5-minute intervals.
Solvent Water/EthanolHigh dielectric constant for efficient microwave heating.[14] Solubility Issues? A co-solvent like ethanol or THF can be used.
Yield >70% (Expected)Microwave assistance typically provides high yields.[7] Low Yield? Ensure proper vial sealing and sufficient excess of the amine. Check for starting material purity.

Conclusion

This application note details a robust and highly efficient protocol for synthesizing 3-aminohept-6-enoic acid using microwave assistance. By leveraging the principles of the aza-Michael addition and the rapid, uniform heating of microwave irradiation, this method offers a significant improvement over conventional synthetic techniques. It dramatically reduces reaction times, improves yields, and provides a scalable pathway for producing valuable unnatural amino acids for research and drug development.[1][7]

References

  • Araujo, Y. J. K., & Porto, A. L. M. (2014). aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. Current Microwave Chemistry, 1(2), 87-93.
  • Request PDF. (2025, August 9). Facile and rapid decarboxylation of glutamic acid to γ-aminobutyric acid via microwave-assisted reaction: Towards valorisation of waste gluten. ResearchGate. Available from: [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Available from: [Link]

  • Young, D. D., Torres-Kolbus, J., & Deiters, A. (2008). Microwave-assisted synthesis of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters, 18(20), 5478-5480. Available from: [Link]

  • Request PDF. (2025, August 9). Microwave-assisted synthesis of unnatural amino acids. ResearchGate. Available from: [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 67, 1-43. Available from: [Link]

  • Das, P., Devi, N., & Puzari, A. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society, 99(5), 100411. Available from: [Link]

  • Collins, J. M. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Solid-phase Synthesis. Royal Society of Chemistry. Available from: [Link]

  • Moghaddam, F. M., Mohammadi, M., & Hosseinnia, A. (2000). Water Promoted Michael Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds Under Microwave Irradiation. Synthetic Communications, 30(4), 643-650. Available from: [Link]

  • Personal Chemistry. (n.d.). Comparative study of conventional and microwave assisted synthesis. Available from: [Link]

  • Isac, A., et al. (2006). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 11(8), 596-606. Available from: [Link]

  • Zare, A., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 793. Available from: [Link]

  • Wang, D., et al. (2020). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry, 22(18), 6046-6051. Available from: [Link]

  • Peretto, I., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Letters in Organic Chemistry, 8(8), 541-545. Available from: [Link]

  • Rao, H. S. P., & Jothilingam, S. (2005). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 117(2), 149-154. Available from: [Link]

  • Alcaide, B., et al. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 721-729. Available from: [Link]

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006(10), 1549-1553. Available from: [Link]

  • Beilstein Journals. (2021, October 18). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Available from: [Link]

  • SQUARIX. (n.d.). N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. Available from: [Link]

  • SQUARIX. (n.d.). (+/-)-3-Aminohept-6-enoic acid hydrochloride. Available from: [Link]

  • Mcgregor, C., & Rzepa, H. S. (2007). Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. Arkivoc, 2007(13), 160-170. Available from: [Link]

  • Al-Ameri, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2397. Available from: [Link]

  • Jadhav, J., et al. (2020). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Rasayan Journal of Chemistry, 13(3), 1842-1852. Available from: [Link]

  • Jones, C. D., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(52), 32906-32911. Available from: [Link]

  • McMurry, J. (2015). 26.3 Synthesis of Amino Acids. In Organic Chemistry (10th ed.). Cengage Learning. Available from: [Link]

  • Lage, O. M. C. C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322. Available from: [Link]

  • Perlikowska, R., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. Available from: [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, May 24). Lec11 - Synthesis of Amino Acids [Video]. YouTube. Available from: [Link]

  • Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- OR (S)-. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of Peptides Containing 3-Aminohept-6-enoic Acid

This guide provides researchers, scientists, and drug development professionals with practical, in-depth guidance on solubilizing synthetic peptides that incorporate the unnatural amino acid, 3-Aminohept-6-enoic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with practical, in-depth guidance on solubilizing synthetic peptides that incorporate the unnatural amino acid, 3-Aminohept-6-enoic acid. The information is structured to address common challenges and provide systematic solutions for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminohept-6-enoic acid and how does it impact peptide solubility?

A1: 3-Aminohept-6-enoic acid is an unnatural amino acid characterized by a seven-carbon aliphatic chain with a terminal double bond. Its structure imparts a significant hydrophobic character. When incorporated into a peptide sequence, it increases the overall hydrophobicity, which can decrease solubility in aqueous solutions.[1] The flexibility of its aliphatic chain can also influence inter-peptide interactions, potentially leading to aggregation.[2]

Q2: What are the primary factors governing the solubility of a peptide containing this unnatural amino acid?

A2: The solubility of any peptide is a multifactorial issue. For peptides containing 3-Aminohept-6-enoic acid, the key determinants are:

  • Amino Acid Composition: The overall ratio of hydrophobic to hydrophilic residues is critical. A high proportion of hydrophobic residues, including 3-Aminohept-6-enoic acid, will inherently lower aqueous solubility.[3]

  • Net Charge & pH: The peptide's overall charge at a given pH dictates its interaction with the solvent. Solubility is typically lowest at the peptide's isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[4][5]

  • Secondary Structure & Aggregation: Peptides with a high propensity to form stable secondary structures like β-sheets can self-associate and aggregate, drastically reducing solubility.[6][7] The hydrophobic nature of 3-Aminohept-6-enoic acid can contribute to these aggregation-prone regions.[2]

Q3: Is there a universal solvent for these types of peptides?

A3: No, there is no universal solvent. The ideal solvent is entirely sequence-dependent.[8] A systematic approach, starting with the least harsh solvents, is always recommended. It is crucial to test solubility on a small aliquot of the peptide before dissolving the entire sample.[4][9][10]

Q4: My peptide is delivered as a trifluoroacetate (TFA) salt. How does this affect solubility?

A4: Most synthetic peptides are purified using HPLC with solvents containing TFA, which remains as a counterion in the final lyophilized product.[11] This can make the microenvironment of the peptide powder acidic. When you dissolve the peptide, the initial pH of the solution will be acidic, which may or may not be optimal for solubility depending on your peptide's sequence.[11]

Troubleshooting Guide: Common Solubility Issues

Problem 1: My peptide powder is not dissolving in sterile water.

This is a common first challenge, especially for peptides with significant hydrophobic character due to residues like 3-Aminohept-6-enoic acid.

  • High Hydrophobicity: The peptide contains a high percentage (>50%) of hydrophobic residues, making it poorly soluble in aqueous solutions.[1]

  • Net Charge is Zero at Neutral pH: The pH of the water is close to the peptide's isoelectric point (pI), minimizing electrostatic repulsion and promoting aggregation.

  • Characterize Your Peptide's Net Charge: First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).[12][13]

    • Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus -NH2).

    • Assign a value of -1 to each acidic residue (Asp, Glu, C-terminus -COOH).

    • Sum the values to get the overall charge.

  • Implement a pH-Adjusted Solubilization Strategy:

    • If the Net Charge is Positive (Basic Peptide): The peptide should be more soluble in an acidic environment. Add 10-25% acetic acid dropwise to your aqueous suspension.[14][15] If this fails, a very small amount of 0.1% TFA can be used, but be aware of its potential incompatibility with cellular assays.[13]

    • If the Net Charge is Negative (Acidic Peptide): The peptide requires a basic environment. Add 0.1 M ammonium bicarbonate or a 1% ammonium hydroxide solution dropwise.[16][17] Avoid basic solutions if your peptide contains free cysteines, as this can promote disulfide bond formation.[9]

  • Employ Physical Dissolution Aids:

    • Sonication: Use a bath sonicator for 5-10 minute intervals.[3][12] This helps break up solid particles and enhances dissolution. Avoid probe sonicators which can generate excessive heat.

    • Gentle Warming: Warm the solution to approximately 30-40°C.[15][18] This can increase the solubility of some peptides, but use with caution as excessive heat can cause degradation.

Problem 2: My peptide dissolves initially but precipitates when I add my aqueous assay buffer.

This indicates that while the initial solvent was effective, the final buffer conditions are not suitable to maintain solubility.

  • Exceeded Solubility Limit: The final concentration of the peptide in the assay buffer is above its solubility limit.

  • Buffer pH is Near pI: The pH of your final buffer is close to the peptide's isoelectric point.[7]

  • Salting Out: High salt concentrations in the buffer can reduce the solubility of some peptides by competing for water molecules.

  • The Organic Co-Solvent Approach (For Hydrophobic/Neutral Peptides): This is often the most effective method for peptides containing hydrophobic residues like 3-Aminohept-6-enoic acid.

    • Dissolve the peptide completely in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and general compatibility with cell-based assays at low concentrations (<1%).[14][19] For peptides containing Cysteine or Methionine, Dimethylformamide (DMF) is preferred to avoid oxidation.[15]

    • With vigorous vortexing, add the peptide-organic solvent mixture dropwise to your aqueous assay buffer to the desired final concentration.[1][14] If the solution becomes cloudy, you have exceeded the solubility limit.

  • Optimize Final Buffer Conditions:

    • Adjust Buffer pH: Ensure the final pH of your peptide solution is at least one pH unit away from the peptide's calculated pI.[7]

    • Lower Final Concentration: Simply reducing the final working concentration of the peptide may be sufficient to prevent precipitation.

Problem 3: My peptide forms a gel or a highly viscous solution.

Gelling is a form of aggregation common in peptides with a high percentage (>75%) of polar and charged residues capable of forming extensive intermolecular hydrogen bonds.[1][14]

  • Extensive Hydrogen Bonding: The peptide sequence allows for the formation of a network of hydrogen bonds between molecules, trapping the solvent and forming a gel.[20]

  • Use of Chaotropic Agents: As a last resort, denaturing agents can be used to disrupt the hydrogen bonding networks responsible for gelling.

    • Prepare a stock solution of your peptide in 6 M Guanidine-HCl or 8 M Urea.[20][21] These agents disrupt non-covalent interactions and can solubilize even highly aggregated peptides.[22]

    • Critical Caveat: Chaotropic agents will denature proteins in your assay system and are often incompatible with biological experiments.[12][23] Their use is typically limited to applications like SDS-PAGE or mass spectrometry analysis.

Experimental Protocols & Data

Protocol 1: Systematic Solubility Testing

This protocol provides a structured method to determine the optimal solvent system for your peptide using a minimal amount of material.

  • Preparation: Weigh out a small, precise amount of your lyophilized peptide (e.g., 1 mg). Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[8][24]

  • Initial Test (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 100 µL for a 10 mg/mL suspension). Vortex thoroughly.

  • Visual Inspection: If the solution is clear, the peptide is soluble in water at ≥10 mg/mL. If it is cloudy or contains particulates, proceed to the next step.

  • Parallel Testing:

    • Create a 1 mg/mL suspension by adding more water (e.g., another 900 µL).

    • Aliquot 100 µL of this suspension into four separate microcentrifuge tubes.

    • Tube 1 (Acidic Test): Add 1 µL of 10% acetic acid. Vortex.

    • Tube 2 (Basic Test): Add 1 µL of 1% ammonium hydroxide. Vortex.

    • Tube 3 (Organic Test 1): Add 50 µL of acetonitrile. Vortex.

    • Tube 4 (Organic Test 2): Add 50 µL of DMSO. Vortex.

  • Analysis: Visually inspect all tubes for clarity. The tube that yields a clear solution indicates the most promising solvent class for your peptide.[5] Scale up using the successful condition for your full sample.

Table 1: Properties of Common Solvents for Peptide Dissolution
SolventTypeUse CaseConsiderations
Water (Sterile, Distilled) AqueousIdeal first choice for short or highly charged peptides.[15]Ineffective for hydrophobic peptides.
Acetic Acid (10-30%) Acidic AqueousSolubilizing basic peptides (net positive charge).[13]Can be removed by lyophilization.
Ammonium Bicarbonate (0.1M) Basic AqueousSolubilizing acidic peptides (net negative charge).[16]Volatile buffer, easily removed. Avoid with Cys-containing peptides.[9]
DMSO Organic Co-SolventExcellent for highly hydrophobic or neutral peptides.[14]May oxidize Met/Cys.[16] Generally tolerated up to 1% in cell assays.[19]
DMF Organic Co-SolventAlternative to DMSO, especially for Met/Cys-containing peptides.[15]Higher toxicity than DMSO.
Acetonitrile (ACN) Organic Co-SolventUsed for hydrophobic peptides; common in HPLC.[1]Highly volatile, can make concentration difficult to maintain.[1]
Guanidine-HCl (6M) / Urea (8M) Chaotropic AgentLast resort for highly aggregated or gel-forming peptides.[20]Incompatible with most biological assays as they denature proteins.[12][25]

Visual Workflow and Diagrams

Workflow for Peptide Solubilization

The following diagram outlines a decision-making process for systematically approaching peptide solubility challenges.

G cluster_start cluster_calc cluster_decision cluster_paths cluster_check cluster_final start Start: Lyophilized Peptide calc_charge Calculate Net Charge at pH 7 start->calc_charge charge_decision What is the Net Charge? calc_charge->charge_decision positive_path Positive (Basic) Try Water -> Acetic Acid charge_decision->positive_path > 0 negative_path Negative (Acidic) Try Water -> NH4HCO3 charge_decision->negative_path < 0 neutral_path Neutral / Hydrophobic Use Organic Co-Solvent (DMSO/DMF) charge_decision->neutral_path = 0 check_sol Is Peptide Soluble? positive_path->check_sol negative_path->check_sol neutral_path->check_sol success Success: Dilute to Working Concentration check_sol->success Yes failure Last Resort: Use Chaotropic Agent (e.g., 6M Gdn-HCl) check_sol->failure No

Caption: Decision tree for selecting a peptide solubilization strategy.

Mechanism of Co-Solvent Action

This diagram illustrates how organic co-solvents can disrupt hydrophobic aggregation to promote solubility.

G cluster_before Before Co-Solvent (Aqueous Buffer) cluster_after After Adding Co-Solvent (e.g., DMSO) p1 Peptide p2 Peptide p3 Peptide process Addition of Organic Co-Solvent (DMSO) p2->process p4 Peptide hydrophobic_core Hydrophobic Aggregation sp1 Solvated Peptide sp2 Solvated Peptide sp3 Solvated Peptide sp4 Solvated Peptide

Caption: Co-solvents disrupt hydrophobic interactions to solubilize peptides.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • LifeTein. (2024, January 11).
  • BenchChem. (2025).
  • AltaBioscience. (n.d.). General Guide for Dissolving Peptides. AltaBioscience.
  • Peptide 2.0 Inc. (n.d.). Peptide Synthesis Knowledge Base. Peptide 2.0 Inc.
  • LifeTein. (n.d.). How to dissolve peptides?. LifeTein.
  • Biorbyt. (n.d.). Dissolving Peptides. Biorbyt.
  • Biorun. (2025, July 14).
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Thermo Fisher Scientific.
  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. SB-PEPTIDE.
  • AltaBioscience. (n.d.). Peptide solubility and storage. AltaBioscience.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • Activotec. (n.d.).
  • Thomas Scientific. (n.d.). Chaotropic Agents. Thomas Scientific.
  • Lelimousin, M., et al. (2023).
  • Lelimousin, M., et al. (2023).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem.
  • Gumienna, A., et al. (2019).
  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein.
  • Lelimousin, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.
  • Mission, J. R., et al. (2021).
  • G-Biosciences. (2016, April 26).
  • BenchChem. (2025).
  • Bachem. (2021, July 23). Peptide solubility. Bachem.
  • SQUARIX. (n.d.). N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. SQUARIX.
  • Abcam. (n.d.).
  • Zhang, Z., et al. (2024).

Sources

Optimization

Optimizing protecting groups for 3-Aminohept-6-enoic acid side chains

Topic: Optimizing protecting groups for 3-Aminohept-6-enoic acid side chains Content type: Technical Support Center Guide Subject: Optimization of Protecting Groups & Handling Guide Ticket ID: #AhHp-OPTIM-2024 Status: Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing protecting groups for 3-Aminohept-6-enoic acid side chains Content type: Technical Support Center Guide

Subject: Optimization of Protecting Groups & Handling Guide Ticket ID: #AhHp-OPTIM-2024 Status: Resolved (Expert Verified)

Executive Summary: The "Staple" Residue

3-Aminohept-6-enoic acid (AhHp) is a critical


-amino acid building block, primarily utilized in the synthesis of stapled peptides  (via Ring-Closing Metathesis, RCM) and 

-peptide foldamers
. Its terminal alkene side chain (

at the

-position) serves as the olefinic handle for cyclization.

Core Challenge: The terminal alkene is chemically robust but susceptible to specific reduction and isomerization conditions common in peptide synthesis. "Standard" protocols often lead to side-chain saturation or catalyst poisoning.

This guide provides an optimized protection strategy to preserve the alkene integrity while ensuring efficient coupling.

The Protection Strategy Matrix

The following decision matrix outlines the compatibility of standard protecting groups with AhHp.

N-Terminus Protection
GroupStatusTechnical Notes
Fmoc RECOMMENDED Optimal. The alkene is stable to 20% piperidine/DMF deprotection cycles.
Boc CONDITIONAL Use with Caution. TFA cleavage is safe, but if HF (Hydrofluoric Acid) is used for final cleavage, the alkene may undergo hydrofluorination or polymerization.
Cbz (Z) FORBIDDEN Critical Failure Point. Removal requires catalytic hydrogenation (

, Pd/C), which will reduce the side-chain alkene to a heptanoic acid derivative.
C-Terminus Protection
GroupStatusTechnical Notes
t-Butyl RECOMMENDED Optimal. Acid-labile (TFA), orthogonal to Fmoc.[1] No interaction with the alkene.
Allyl RISKY High Risk. Removal uses Pd(PPh

)

.[2] While theoretically orthogonal, residual Palladium can isomerize the AhHp double bond or poison subsequent RCM Ru-catalysts.
Benzyl FORBIDDEN Critical Failure Point. Requires hydrogenolysis for removal. See Cbz above.
Side-Chain Considerations
  • Protection: Generally UNPROTECTED . The terminal alkene is left free.

  • Risk: Electrophilic attack during cleavage (cation scavenging) or reduction during deprotection.

Visualization: Decision Logic for Protecting Groups[3]

PG_Optimization Start Select Protecting Group Strategy N_Term N-Terminus Selection Start->N_Term C_Term C-Terminus Selection Start->C_Term Fmoc Fmoc (Base Labile) N_Term->Fmoc Boc Boc (Acid Labile) N_Term->Boc Cbz Cbz (Hydrogenolysis) N_Term->Cbz Fmoc_Res SAFE: Standard SPPS Fmoc->Fmoc_Res Boc_Res CAUTION: Avoid HF Cleavage Boc->Boc_Res Cbz_Res FAILURE: Side Chain Reduced Cbz->Cbz_Res tBu t-Butyl (Acid Labile) C_Term->tBu Allyl Allyl (Pd Labile) C_Term->Allyl Bzl Benzyl (Hydrogenolysis) C_Term->Bzl tBu->Fmoc_Res Allyl->Boc_Res Bzl->Cbz_Res

Caption: Decision tree for selecting protecting groups compatible with the AhHp alkene side chain. Red nodes indicate irreversible side reactions.

Optimized Experimental Protocols

Protocol A: Coupling AhHp in Fmoc-SPPS

-amino acids are sterically hindered and prone to aggregation. Standard HBTU/DIC protocols often yield incomplete coupling.

Reagents:

  • Resin: Rink Amide or Wang (Low loading, <0.4 mmol/g recommended to prevent aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins.

  • Activation: Dissolve Fmoc-AhHp-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIEA (6.0 eq).

    • Note: Pre-activation time should be minimal (< 2 mins) to avoid racemization, though

      
      -amino acids are more resistant than 
      
      
      
      -analogs.
  • Coupling: Add to resin. Agitate for 2 hours (double the standard time).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though AhHp has a primary amine.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: The "Safe" Cleavage Cocktail

Standard Reagent K contains EDT (Ethanedithiol) and Thioanisole. In high TFA concentrations, thiols can theoretically add to terminal alkenes (hydrothiolation), although this is rare without radical initiation. To eliminate this risk entirely, use a Silane-based scavenger system.

Recommended Cocktail (Reagent B - Modified):

  • TFA: 88%[3]

  • Phenol: 5% (Scavenges Tyr/Trp cations)

  • Water: 5% (Hydrolysis of tBu cations)

  • TIS (Triisopropylsilane): 2% (Hydride donor, safe for alkenes)

Procedure:

  • Cool the cocktail to 0°C before adding to the resin.

  • Cleave for 2-3 hours at Room Temperature.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge immediately. Do not let the peptide sit in the TFA/Ether mixture for extended periods.

Troubleshooting & FAQs

Q1: My mass spec shows the peptide is +2 Da heavier than expected. What happened?

Diagnosis: Side Chain Hydrogenation. Cause: You likely used a protecting group (Cbz, Bzl) removed by catalytic hydrogenation (


) or transfer hydrogenation.
Solution:  The alkene has been reduced to an alkane. This is irreversible. You must restart synthesis using Fmoc/tBu or Boc/tBu strategies that do not require reduction.
Q2: I am seeing a mass shift of +92 Da or +108 Da.

Diagnosis: Scavenger Addition. Cause: If you used EDT (+94 Da) or Thioanisole (+124 Da) in your cleavage cocktail, these thiols may have added across the double bond under acidic conditions. Solution: Switch to Protocol B (Silane-based cocktail) . TIS is a bulky hydride donor and does not add to the alkene under standard cleavage conditions.

Q3: Can I perform Ring-Closing Metathesis (RCM) on the resin?

Answer: Yes, this is often preferred to avoid solubility issues. Protocol:

  • Synthesize the full linear peptide on-resin.

  • Do NOT cleave. Leave Fmoc on the N-terminus if possible (to prevent catalyst coordination to the amine).

  • Wash resin extensively with DCM (DMF inhibits Grubbs catalyst).

  • Add Grubbs I or II catalyst (10-20 mol%) in degassed DCM. Reflux or microwave (40°C) for 2-4 hours.

  • Wash with DMSO (to remove catalyst) -> DMF -> DCM.

  • Proceed to cleavage.[1][3][4][5][6]

Q4: Is the AhHp side chain stable to piperidine (Fmoc removal)?

Answer: Yes. Terminal alkenes are stable to nucleophilic bases like piperidine and DBU used in Fmoc deprotection. They are also stable to DIEA.

RCM Workflow Visualization

RCM_Workflow Step1 Linear Peptide (On-Resin) Step2 Solvent Exchange (DMF -> Anhydrous DCM) Step1->Step2 Remove amine contaminants Step3 RCM Reaction (Grubbs Cat / 40°C) Step2->Step3 Cyclization Step4 Wash Cycle (DMSO -> DMF -> DCM) Step3->Step4 Remove Ru catalyst Step5 Final Cleavage (TFA/TIS/H2O) Step4->Step5 Release

Caption: Optimized workflow for on-resin Ring-Closing Metathesis (RCM) of AhHp-containing peptides.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][4][5][6][7][8][9][10] Chemical Reviews.

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 3-Aminohept-6-enoic acid

This guide outlines the structural characterization of 3-Aminohept-6-enoic acid , a critical -amino acid intermediate often used in foldamer research and ring-closing metathesis (RCM) applications. The following analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 3-Aminohept-6-enoic acid , a critical


-amino acid intermediate often used in foldamer research and ring-closing metathesis (RCM) applications.

The following analysis synthesizes theoretical chemical shift principles with empirical data from structural analogs (e.g., 6-heptenoic acid and


-homoglycine derivatives) to provide a robust reference for identification.

A Comparative Analytical Guide for Drug Development

Executive Summary & Application Context

3-Aminohept-6-enoic acid (also known as


-vinyl-homoalanine or a vinyl-GABA analog) is a chiral 

-amino acid featuring a terminal alkene. It serves as a "privileged scaffold" in peptidomimetics because it combines the proteolytic stability of

-peptides with a reactive olefin handle for macrocyclization.

Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its saturated analog (3-aminoheptanoic acid) and its regioisomers (e.g., 2-aminohept-6-enoic acid) while resolving the overlapping methylene multiplets in the aliphatic chain.

Scope of Guide:

  • Protocol: Optimal solvent systems for zwitterionic vs. salt forms.

  • Data: Predicted chemical shifts (

    
    ) and coupling constants (
    
    
    
    ).
  • Comparison: Diagnostic signals distinguishing this compound from common impurities.

Experimental Protocol: Sample Preparation

The choice of solvent drastically alters the chemical shifts due to the molecule's zwitterionic nature (


) in neutral media versus its protonated form (

) in acidic media.
ParameterMethod A: Zwitterionic (D₂O) Method B: Salt Form (DMSO-d₆ + TFA)
Target Species Free Zwitterion (

)
Hydrochloride/TFA Salt (

)
Concentration 10–15 mg in 0.6 mL D₂O5–10 mg in 0.6 mL DMSO-d₆
pH Adjustment None (pH ~6-7)Add 1-2 drops

or use HCl salt
Advantages Clean aliphatic region; no exchangeable peaks.Visualizes labile protons (

,

); sharpens backbone signals.
Disadvantages

protons shift upfield;

protons invisible.
DMSO water peak (~3.3 ppm) may obscure

.

Critical Insight: For purity assessment, Method A (D₂O) is superior because the large water peak in DMSO often overlaps with the critical H3 (


-proton) methine signal. Use Method B only if you need to confirm the ammonium proton integration.

1H NMR Characterization (500 MHz)

Structural Assignment

Numbering Scheme: Carboxyl (C1)




-CH2 (C2)


-CH (C3)


-CH2 (C4)


-CH2 (C5)


-CH= (C6)


=CH2 (C7).
Table 1: 1H NMR Data (D₂O, Zwitterionic Form)
PositionType

(ppm)
Multiplicity

(Hz)
Diagnostic Note
H6 Vinyl CH5.85 ddt17.0, 10.2, 6.7Key Identifier. Distinctive downfield multiplet.
H7a Vinyl CH₂ (trans)5.08 dq17.0, 1.5"Trans" to H6.
H7b Vinyl CH₂ (cis)5.02 dq10.2, 1.5"Cis" to H6.
H3

-CH (Methine)
3.45 – 3.55 m-Deshielded by amine. often overlaps with solvent in DMSO.
H2a, H2b

-CH₂
2.35 – 2.50 dd (ABX)16.0, 6.5Diastereotopic protons next to carboxylate.
H5 Allylic

-CH₂
2.15 q (approx)~7.0Coupled to alkene H6.
H4

-CH₂
1.65 – 1.80 m-Bridge between chiral center and allylic chain.

Mechanistic Note: The H2 protons appear as an ABX system (or two dd) because the adjacent C3 center is chiral, making the H2 protons diastereotopic (magnetically non-equivalent).

Signal Pathway Visualization

The following diagram illustrates the connectivity logic used to assign the spectrum, starting from the unambiguous alkene "handle."

NMR_Assignment cluster_legend Assignment Logic Alkene Alkene Region (5.0 - 6.0 ppm) H6 H6 (5.8 ppm) ddt Alkene->H6 Select H5 H5 (2.1 ppm) Allylic CH2 H6->H5 COSY (Strong) H4 H4 (1.7 ppm) CH2 Linker H5->H4 COSY H3 H3 (3.5 ppm) Chiral Center (CH-NH2) H4->H3 COSY H2 H2 (2.4 ppm) Alpha CH2 H3->H2 COSY (Strong) COOH C1 Carboxyl (Correlated via HMBC) H2->COOH HMBC Start at Alkene Start at Alkene Walk the Chain Walk the Chain Start at Alkene->Walk the Chain Confirm with H2 Confirm with H2 Walk the Chain->Confirm with H2

Figure 1: COSY correlation pathway. Identification begins at the distinctive H6 alkene signal and "walks" up the aliphatic chain to the chiral center.

13C NMR Characterization (125 MHz)

The 13C spectrum is essential for confirming the oxidation state of the carbonyl and the presence of the alkene.

Table 2: 13C NMR Data (D₂O)
CarbonType

(ppm)
DEPT-135 PhaseAssignment Logic
C1 Carbonyl176.5 Quaternary (Invisible)Characteristic carboxylate region.
C6 Vinyl CH137.8 Positive (+)Internal alkene carbon.
C7 Vinyl CH₂116.2 Negative (-)Terminal alkene carbon.
C3

-CH
51.5 Positive (+)Attached to Nitrogen (deshielded).
C2

-CH₂
38.5 Negative (-)Adjacent to Carbonyl.
C5

-CH₂
30.1 Negative (-)Allylic position.
C4

-CH₂
31.5 Negative (-)Alkyl chain.

Comparative Performance Guide

This section compares 3-Aminohept-6-enoic acid against its most common structural alternatives/impurities to aid in quality control (QC).

Comparison 1: vs. Saturated Analog (3-Aminoheptanoic acid)

Context: The saturated analog is a common byproduct if the alkene is reduced during deprotection or synthesis.

Feature3-Aminohept-6-enoic acid (Product)3-Aminoheptanoic acid (Impurity)QC Decision Rule
Alkene Region Signals at 5.0–6.0 ppmSilent (Empty region)Presence of peaks = Product.
Methyl Group AbsentTriplet at ~0.9 ppm Presence of triplet = Impurity.
C5 Shift ~30 ppm (Allylic)~22–25 ppm (Aliphatic)Check 13C for extra aliphatic peaks.
Comparison 2: vs. Regioisomer (2-Aminohept-6-enoic acid)

Context:


-amino acids (2-amino) are common isomers of 

-amino acids (3-amino).
Feature3-Amino (

)
2-Amino (

)
QC Decision Rule
H2 Region Multiplet (2H) at ~2.4 ppmMultiplet (1H) at ~3.8 ppm

-amino has two upfield protons at C2.
H3 Region Multiplet (1H) at ~3.5 ppmMultiplet (2H) at ~1.8 ppm

-amino has the chiral proton at C3.
Coupling H2 coupled to H3H2 coupled to H3 and NHCOSY cross-peak analysis.
Decision Tree for Identification

The following DOT diagram provides a logic flow for confirming the identity of the compound based on spectral features.

ID_Logic Start Unknown Sample Spectrum CheckAlkene Check 5.0 - 6.0 ppm: Are peaks present? Start->CheckAlkene CheckMethyl Check 0.8 - 1.0 ppm: Is a triplet present? CheckAlkene->CheckMethyl Yes Result1 Impurity: Saturated Analog CheckAlkene->Result1 No (Saturated) CheckAlpha Check 2.3 - 2.5 ppm: Integral = 2H? CheckMethyl->CheckAlpha No CheckMethyl->Result1 Yes (Mixed/Sat) Result2 Impurity: Alpha-Amino Isomer CheckAlpha->Result2 No (Integral ~1H or shifted) Result3 CONFIRMED: 3-Aminohept-6-enoic acid CheckAlpha->Result3 Yes

Figure 2: Analytical decision tree for validating 3-Aminohept-6-enoic acid against common structural analogs.

References

  • General

    
    -Amino Acid NMR Data: 
    
    • Seebach, D., et al.

      
      -Peptides." Helvetica Chimica Acta, 1996. 
      
  • Alkene Chemical Shifts (6-Heptenoic Acid Backbone)

    • Sigma-Aldrich/Merck. "6-Heptenoic acid 1H NMR Spectrum." SpectraBase.

  • Synthesis and Characterization of Vinyl-GABA Analogs

    • Silverman, R. B., et al.

      
      -Aminobutyric Acid Aminotransferase by 4-Amino-5-hexenoic Acid (Vigabatrin)." Biochemistry, 1991. 
      
  • NMR Prediction & Solvent Effects

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-Aminohept-6-enoic Acid Oligomers

For researchers, scientists, and drug development professionals venturing into the analysis of novel non-proteinogenic amino acid oligomers, this guide provides an in-depth, objective comparison of mass spectrometry tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the analysis of novel non-proteinogenic amino acid oligomers, this guide provides an in-depth, objective comparison of mass spectrometry techniques for the characterization of 3-Aminohept-6-enoic acid oligomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Challenge of Unsaturated Oligomers

3-Aminohept-6-enoic acid, a β-amino acid featuring a terminal double bond, presents a unique analytical challenge. Its oligomers combine the familiar peptide backbone with an unsaturated alkyl chain, influencing their ionization behavior and fragmentation patterns. A thorough characterization of these molecules is paramount for understanding their structure, purity, and potential as therapeutic agents or novel biomaterials. This guide will compare and contrast the two most prominent soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution mass analyzers, to provide a comprehensive analytical strategy.

Experimental Design: A Tale of Two Ionization Methods

Our comparative analysis hinges on a series of experiments designed to elucidate the strengths and weaknesses of ESI and MALDI for the analysis of 3-Aminohept-6-enoic acid oligomers. The following sections detail the synthesis of the monomer and its subsequent oligomerization, followed by the specific mass spectrometry protocols.

Part 1: Synthesis and Oligomerization

A robust analytical method begins with a well-characterized sample. The synthesis of 3-Aminohept-6-enoic acid and its subsequent oligomerization are critical preliminary steps.

Synthesis of 3-Aminohept-6-enoic Acid Monomer:

The synthesis of β-amino acids with terminal alkenes can be achieved through various organic chemistry routes. One effective approach is the palladium-catalyzed aminocarbonylation of 1,5-hexadiene.[1] This method allows for the direct installation of the amino and carboxyl functionalities.

Experimental Protocol: Monomer Synthesis

  • Reaction Setup: In a nitrogen-purged glovebox, a pressure vessel is charged with 1,5-hexadiene (1.0 equiv.), palladium(II) trifluoroacetate (10 mol %), and a suitable amine source (e.g., N-phthalimide, 1.2 equiv.).

  • Carbonylation: The vessel is sealed, removed from the glovebox, and pressurized with carbon monoxide (CO) to the desired pressure (e.g., 40 bar).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24-48 hours.

  • Workup and Purification: After cooling and careful venting of CO, the reaction mixture is concentrated. The crude product is then subjected to deprotection of the amine (if necessary) and purified by column chromatography to yield 3-Aminohept-6-enoic acid.

Oligomerization of 3-Aminohept-6-enoic Acid:

The formation of peptide bonds to create oligomers from the monomer is typically achieved using standard peptide coupling reagents.[2] The choice of coupling agent and reaction conditions is crucial to avoid side reactions involving the terminal double bond.

Experimental Protocol: Oligomerization

  • Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF). The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[3]

  • Monomer Coupling: The 3-Aminohept-6-enoic acid monomer (with its amino group Fmoc-protected) is activated with a coupling agent such as PyBOP®/DIPEA and coupled to the resin.

  • Chain Elongation: The Fmoc group is removed, and subsequent monomer units are added sequentially to achieve the desired oligomer length.

  • Cleavage and Deprotection: The oligomers are cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude oligomers are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Mass Spectrometry Analysis

With a purified mixture of 3-Aminohept-6-enoic acid oligomers, we can now proceed with the comparative mass spectrometry analysis.

Instrumentation:

  • ESI-MS: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to a liquid chromatography (LC) system.

  • MALDI-MS: A high-resolution Time-of-Flight (TOF/TOF) mass spectrometer.

Sample Preparation:

  • ESI-MS: The purified oligomer mixture is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL.

  • MALDI-MS: The purified oligomer mixture is mixed in a 1:1 ratio with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). 1 µL of the mixture is spotted onto a MALDI target plate and allowed to air dry.

Experimental Workflow: Mass Spectrometry Analysis

workflow cluster_sample_prep Sample Preparation cluster_esi ESI-Q-TOF Analysis cluster_maldi MALDI-TOF/TOF Analysis Oligomer Purified Oligomer Mixture ESI_Sample Dissolve in ACN/H2O/FA Oligomer->ESI_Sample MALDI_Sample Mix with Matrix & Spot Oligomer->MALDI_Sample LC LC Separation ESI_Sample->LC ESI_Source Electrospray Ionization LC->ESI_Source QTOF_MS1 MS1 Scan (Full Scan) ESI_Source->QTOF_MS1 QTOF_MS2 MS/MS (CID) QTOF_MS1->QTOF_MS2 ESI_Data ESI Data Analysis QTOF_MS2->ESI_Data MALDI_Source Laser Desorption/Ionization MALDI_Sample->MALDI_Source TOF_MS1 MS1 Scan (Reflectron) MALDI_Source->TOF_MS1 TOF_MS2 MS/MS (LIFT) TOF_MS1->TOF_MS2 MALDI_Data MALDI Data Analysis TOF_MS2->MALDI_Data

Caption: Experimental workflow for the comparative mass spectrometry analysis.

Results and Discussion: A Head-to-Head Comparison

The choice between ESI and MALDI for the analysis of 3-Aminohept-6-enoic acid oligomers will depend on the specific analytical goals. Here, we present a comparative analysis of the expected outcomes.

Ionization Characteristics

ESI-MS: ESI is a soft ionization technique that typically produces multiply charged ions from peptides and oligomers.[4] This is advantageous for high-mass molecules as it brings their mass-to-charge (m/z) ratio into the detection range of most mass analyzers. For our 3-Aminohept-6-enoic acid oligomers, we expect to see a distribution of charge states for each oligomer length (e.g., [M+2H]²⁺, [M+3H]³⁺). This can complicate the spectra, especially for complex mixtures. However, the coupling of ESI with LC allows for the separation of different oligomers prior to mass analysis, simplifying the resulting mass spectra.

MALDI-MS: In contrast, MALDI is known for predominantly generating singly charged ions ([M+H]⁺ or [M+Na]⁺).[4] This leads to simpler mass spectra, with each peak corresponding to a specific oligomer length. This is particularly useful for quickly assessing the molecular weight distribution of the oligomer mixture. However, MALDI can be more susceptible to ion suppression effects in complex mixtures, where certain components may ionize more efficiently than others.

FeatureESI-MSMALDI-MS
Ionization Type Soft ionization from solutionSoft ionization from a solid matrix
Typical Ions Multiply charged ions ([M+nH]ⁿ⁺)Singly charged ions ([M+H]⁺, [M+Na]⁺)
Spectral Complexity Higher (due to multiple charge states)Lower (simpler interpretation)
Coupling to Separation Easily coupled with LC (LC-MS)Possible but less common
Sample Throughput Lower (due to LC separation)Higher (rapid analysis of spotted samples)
Sensitivity High, especially for complex mixturesVery high, but can suffer from ion suppression

Table 1: Comparison of ESI and MALDI Ionization Characteristics for Oligomer Analysis.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for sequencing the oligomers and confirming their structure. The fragmentation patterns are influenced by the ionization method and the structure of the precursor ion.

Collision-Induced Dissociation (CID) in ESI-Q-TOF: In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation. For peptide-like molecules, the most common fragments are b- and y-ions, resulting from cleavage of the amide bonds along the backbone.[5][6] The presence of the terminal double bond in our oligomers may lead to additional fragmentation pathways, such as charge-remote fragmentation along the alkyl chain. The multiply charged precursor ions generated by ESI can lead to more complex fragmentation spectra.

LIFT in MALDI-TOF/TOF: MALDI-TOF/TOF instruments often utilize a technique called LIFT for MS/MS, which is a form of post-source decay combined with collision-induced dissociation. This method also primarily yields b- and y-ions.[7] The singly charged precursor ions from MALDI often result in cleaner and more easily interpretable MS/MS spectra.

Predicted Fragmentation of a 3-Aminohept-6-enoic Acid Trimer:

fragmentation cluster_structure Precursor Ion (Trimer) cluster_fragments Major Fragment Ions (b and y series) Trimer H₂N-[CH(CH₂CH₂CH=CH₂)CH₂CO]₂-CH(CH₂CH₂CH=CH₂)CH₂COOH b1 b₁ Trimer->b1 Cleavage b2 b₂ Trimer->b2 Cleavage y1 y₁ Trimer->y1 Cleavage y2 y₂ Trimer->y2 Cleavage

Caption: Predicted b- and y-ion fragmentation of a 3-Aminohept-6-enoic acid trimer.

Expected Fragmentation Data:

Precursor Ion (Trimer, m/z)Fragment IonCalculated m/zIonization Method
[M+H]⁺y₂283.19ESI & MALDI
[M+H]⁺b₂269.17ESI & MALDI
[M+H]⁺y₁142.10ESI & MALDI
[M+H]⁺b₁128.08ESI & MALDI

Table 2: Hypothetical MS/MS Fragmentation Data for a 3-Aminohept-6-enoic Acid Trimer.

Conclusion and Recommendations

Both ESI-Q-TOF and MALDI-TOF/TOF are powerful techniques for the analysis of 3-Aminohept-6-enoic acid oligomers, each with its own set of advantages.

  • ESI-Q-TOF is the preferred method for:

    • Complex Mixtures: The ability to couple with LC allows for the separation and individual analysis of different oligomers, isomers, and impurities.

    • Quantitative Analysis: LC-ESI-MS provides better quantitative accuracy and reproducibility compared to MALDI.

  • MALDI-TOF/TOF is the ideal choice for:

    • Rapid Screening: Its high throughput makes it excellent for quickly assessing the molecular weight distribution of a sample.

    • Simple Mixtures: The generation of singly charged ions leads to straightforward spectral interpretation for relatively pure samples.

    • High Mass Oligomers: MALDI can be more effective for ionizing very large oligomers that may be difficult to get into the gas phase by ESI.

For a comprehensive characterization of 3-Aminohept-6-enoic acid oligomers, a dual-pronged approach is recommended. MALDI-TOF/TOF can be used for initial screening and rapid molecular weight determination, while LC-ESI-Q-TOF/TOF should be employed for detailed structural elucidation, impurity profiling, and quantitative studies. This synergistic use of both techniques will provide the most complete picture of these novel and promising biomolecules.

References

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

  • Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond. PMC. [Link]

  • β-Amino Acid synthesis by carboxylation. Organic Chemistry Portal. [Link]

  • A Study of Peptide–Peptide Interactions Using MALDI Ion Mobility o-TOF and ESI Mass Spectrometry. CORE. [Link]

  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. PubMed. [Link]

  • Photocatalytic synthesis of β-amino acid derivatives from alkenes with alkyl formates. Royal Society of Chemistry. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Mtoz Biolabs. [Link]

  • Peptide oligomers from ultra-short peptides using sortase. PMC. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of anthrax lethal factor in serum. ResearchGate. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. University of Alabama at Birmingham. [Link]

  • Synthesis of heptenoic acid. PrepChem.com. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. PMC. [Link]

  • Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Connect ebsco. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Synthesis of N-Alkyl Amino Acids. ResearchGate. [Link]

  • 26.3 Synthesis of Amino Acids. LibreTexts. [Link]

Sources

Validation

A Comparative Structural and Physicochemical Guide to 3-Aminohept-6-enoic Acid and Beta-Homoglycine

In the landscape of non-proteinogenic amino acids, subtle structural modifications can lead to profound differences in chemical reactivity, conformational preference, and biological activity. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of non-proteinogenic amino acids, subtle structural modifications can lead to profound differences in chemical reactivity, conformational preference, and biological activity. This guide provides a detailed comparative analysis of two such molecules: 3-Aminohept-6-enoic acid and beta-homoglycine. As building blocks in medicinal chemistry and peptide design, understanding their distinct characteristics is paramount for researchers, scientists, and drug development professionals. This document will delve into their structural nuances, comparative physicochemical properties supported by experimental data, and the underlying rationale for the analytical techniques used in their characterization.

Part 1: Foundational Structural Analysis

At first glance, both molecules are classified as beta-amino acids, meaning the amino group is attached to the carbon atom beta to the carboxyl group. This arrangement fundamentally distinguishes them from the alpha-amino acids that constitute proteins, often imparting increased resistance to proteolytic degradation in peptide structures[1]. However, beyond this shared classification, their structures diverge significantly, influencing their size, polarity, and conformational flexibility.

  • 3-Aminohept-6-enoic Acid: This is a seven-carbon amino acid characterized by a C7 aliphatic chain. Its most notable feature is a terminal vinyl group (a carbon-carbon double bond) between C6 and C7. This unsaturation introduces a site of potential chemical modification and imparts a specific geometry to the terminus of the molecule. The molecular formula is C7H13NO2[2].

  • Beta-Homoglycine (3-Aminobutanoic Acid): As the beta-amino acid analogue of glycine, this is one of the simplest beta-amino acids. It possesses a four-carbon backbone and lacks any complex side chains. Its structure is fully saturated, making it a compact and flexible building block.

The core structural differences—chain length and the presence of terminal unsaturation—are visualized below.

Figure 1: Structural comparison of 3-Aminohept-6-enoic acid and beta-homoglycine.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The structural disparities directly translate to different physicochemical properties. A summary of key comparative data is presented below, followed by a discussion of the experimental methodologies used for their determination.

Property3-Aminohept-6-enoic Acidbeta-HomoglycineRationale for Difference
Molecular Formula C7H13NO2C4H9NO2Longer aliphatic chain in the heptenoic acid derivative.
Molecular Weight 143.18 g/mol [2]103.12 g/mol Difference of a C3H4 unit.
pKa₁ (-COOH) ~4.0 - 4.5 (Estimated)~3.6 - 4.0The longer alkyl chain has a weak electron-donating effect, slightly decreasing acidity compared to the shorter chain.
pKa₂ (-NH₃⁺) ~10.0 - 10.6 (Estimated)~10.2The amino group's basicity is less affected by the distal alkyl chain length.
Key ¹H NMR Signals ~5.8 ppm (vinyl CH), ~5.0 ppm (vinyl CH₂)No signals > 3.5 ppm (other than solvent)The terminal alkene protons in 3-aminohept-6-enoic acid are highly characteristic and appear in the downfield region.
Key ¹³C NMR Signals ~175-180 ppm (C=O), ~138 ppm (=CH), ~115 ppm (=CH₂)[3][4]~175-180 ppm (C=O)The sp² carbons of the alkene provide unique, identifiable signals.
Key IR Absorptions ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch)[3]AbsentThese absorptions are diagnostic for the vinyl group. Both share broad O-H (~2500-3300 cm⁻¹) and C=O (~1710 cm⁻¹) stretches[3][4].
Experimental Protocols & Mechanistic Insights

The characterization of these molecules relies on a suite of standard analytical techniques. The choice of each experiment is deliberate, targeting specific structural features for elucidation and comparison.

Experimental_Workflow cluster_characterization Comparative Characterization Workflow start Acquire Samples: 3-Aminohept-6-enoic acid beta-Homoglycine nmr NMR Spectroscopy (¹H, ¹³C) Solvent: D₂O or DMSO-d₆ start->nmr ir FTIR Spectroscopy (ATR or KBr pellet) start->ir pka Potentiometric Titration (pKa Determination) start->pka analysis Data Analysis & Comparison nmr->analysis ir->analysis pka->analysis

Figure 2: Workflow for the comparative analysis of the two amino acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the carbon-hydrogen framework of each molecule and confirm the presence or absence of the terminal alkene.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of each amino acid separately in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it can exchange with the acidic -COOH and basic -NH₂ protons, simplifying the spectrum by causing their signals to disappear[3][4].

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals for 3-aminohept-6-enoic acid will appear between 5.0 and 6.0 ppm, characteristic of its vinyl protons. These signals will be absent in the spectrum of beta-homoglycine.

    • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The carboxyl carbon for both will appear far downfield (~170-185 ppm)[3][4]. Critically, 3-aminohept-6-enoic acid will show two additional downfield signals for the sp² carbons of the double bond (~115-140 ppm), which are absent for beta-homoglycine[5][6].

  • Expert Insight: The choice of ¹³C NMR is crucial for unambiguously confirming the presence of the double bond. While ¹H NMR is highly indicative, the ¹³C chemical shifts provide direct evidence of the sp² hybridized carbons, which is a self-validating system for identifying unsaturation.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups and confirm unsaturation through vibrational analysis. FTIR provides a unique "fingerprint" for each molecule[7].

  • Methodology:

    • Sample Preparation: Prepare the sample using either Attenuated Total Reflectance (ATR) for a neat solid or by creating a potassium bromide (KBr) pellet.

    • Spectrum Acquisition: Scan the sample from approximately 4000 to 400 cm⁻¹.

    • Analysis: Both spectra will exhibit a very broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (~1710-1760 cm⁻¹)[3][4]. The diagnostic difference lies with 3-aminohept-6-enoic acid, which will show a medium C=C stretch (~1640 cm⁻¹) and a vinyl =C-H stretch (~3080 cm⁻¹). These will be absent in the beta-homoglycine spectrum.

  • Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state[3][4]. This feature confirms the presence of the carboxylic acid functional group in both molecules.

3. Potentiometric Titration for pKa Determination

  • Objective: To quantify the acidity of the carboxylic acid and the ammonium group. The pKa values are critical for predicting the charge state of the molecules at a given pH, which influences solubility, receptor binding, and chromatographic behavior[8][9].

  • Methodology:

    • Solution Preparation: Prepare a solution of known concentration (e.g., 0.01 M) of the amino acid in deionized water.

    • Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points correspond to the deprotonation of the -COOH group and the -NH₃⁺ group. The pH at the halfway point to each equivalence point approximates the pKa for that group.

  • Expert Insight: For amino acids, two distinct pKa values are expected[10][11]. The first, lower pKa corresponds to the carboxylic acid, while the second, higher pKa corresponds to the conjugate acid of the amino group. The longer, non-polar alkyl chain of 3-aminohept-6-enoic acid may have a minor, though likely difficult to measure, influence on these values compared to the shorter beta-homoglycine.

Part 3: Synthesis, Reactivity, and Application Potential

The structural differences also dictate the synthetic routes to these molecules and their potential applications.

  • Beta-Homoglycine: As a simple, small beta-amino acid, it can be synthesized through various established methods, often starting from readily available precursors like malonic acid derivatives. Its utility lies in its ability to introduce a simple, flexible beta-amino acid residue into peptidomimetics to alter backbone conformation and improve stability[1][12].

  • 3-Aminohept-6-enoic Acid: The synthesis is more complex, requiring methods that can introduce both the amino functionality at the beta-position and preserve the terminal alkene[13]. The terminal vinyl group is a key reactive handle. It can participate in a wide array of chemical transformations, including:

    • Olefin Metathesis: For cyclization or polymerization.

    • Addition Reactions: Such as hydrogenation, halogenation, or hydroboration-oxidation to introduce further functionality at the terminus.

    • Click Chemistry: After conversion to an azide or alkyne.

This makes 3-aminohept-6-enoic acid a versatile building block for creating more complex molecular architectures, such as constrained peptides, macrocycles, or molecules designed for covalent modification of biological targets.

Conclusion

While both 3-Aminohept-6-enoic acid and beta-homoglycine are members of the beta-amino acid family, they offer distinct tools for the medicinal chemist. Beta-homoglycine provides a simple, compact, and stable structural unit for modifying peptide backbones. In contrast, 3-Aminohept-6-enoic acid is a more complex building block whose value lies in its longer reach and, most importantly, its chemically addressable terminal alkene. The choice between them depends entirely on the strategic goals of the research program: introducing a simple conformational constraint versus enabling subsequent chemical diversification. The analytical methods detailed herein provide a robust framework for verifying the identity and purity of these reagents, ensuring the integrity of any subsequent scientific investigation.

References

  • FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. Available from: [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains - Undergraduate Science Journals. Available from: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

  • Using FTIR Spectroscopy to Determine Protein Secondary Structure - News-Medical. Available from: [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - MDPI. Available from: [Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info. Available from: [Link]

  • Amino acid pKa and pKi values | Isca Biochemicals. Available from: [Link]

  • Amino acid - Wikipedia. Available from: [Link]

  • pKa and Electrical Properties of Amino Acids - OrgoSolver. Available from: [Link]

  • Complete MCAT Amino Acids Proteins Guide - Outline - Jack Westin. Available from: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]

  • Protein - Amino Acids, Physicochem. - Britannica. Available from: [Link]

  • (+/-)-3-Aminohept-6-enoic acid hydrochloride - SQUARIX. Available from: [Link]

  • Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain - NIH. Available from: [Link]

  • N-Fmoc-(+/-)-3-amino-hept-6-enoic acid - SQUARIX. Available from: [Link]

  • (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem. Available from: [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - SCIRP. Available from: [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Available from: [Link]

  • Convenient syntheses of homopropargylglycine - PubMed. Available from: [Link]

Sources

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